Xylamidine tosylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJLUWKYXWADTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6443-50-1 (Parent) | |
| Record name | Xylamidine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-40-9 | |
| Record name | Xylamidine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Xylamidine Tosylate: A Technical Guide to a Peripherally Selective 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine tosylate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, distinguished by its primary activity in the peripheral nervous system. Due to its inability to cross the blood-brain barrier, Xylamidine serves as a critical pharmacological tool for elucidating the peripheral roles of the 5-HT2A receptor, differentiating them from its well-documented central nervous system effects. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Pharmacological Profile
Xylamidine is a competitive antagonist at 5-HT2A receptors. While specific quantitative binding affinity (Ki) and functional inhibitory concentration (IC50) values for Xylamidine are not consistently reported in publicly available literature, historical studies describe it as a "potent" inhibitor of 5-HT2 receptor binding and function. To provide a contextual understanding of its potency, the following tables summarize the receptor binding affinities for other 5-HT2A antagonists, including some that were comparatively studied alongside Xylamidine.
Data Presentation
Table 1: Comparative 5-HT2A Receptor Binding Affinities of Selected Antagonists
| Compound | Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) |
| Ketanserin | 5-HT2A | [³H]Ketanserin | Human Recombinant | 0.82 - 0.9 |
| Mianserin | 5-HT2A | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor (Specific value not provided) |
| Metergoline | 5-HT2A | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor (Specific value not provided) |
| LY53857 | 5-HT2A | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor (Specific value not provided) |
Data for Ketanserin from Eur J Med Chem (2019) 176: 292-309 and Eur J Med Chem (2013) 63: 85-94. Data for other compounds is based on qualitative descriptions from Fuller et al., 1986.
Table 2: In Vivo Efficacy of 5-HT2A Antagonists in a Central Nervous System Model
| Compound | Assay | Species | ED₅₀ (mg/kg) |
| Mianserin | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |
| Ketanserin | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |
| Metergoline | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |
| LY53857 | Antagonism of quipazine-induced corticosterone elevation | Rat | 0.03 - 0.9 |
| Xylamidine | Antagonism of quipazine-induced corticosterone elevation | Rat | Inactive at 1 and 3 mg/kg i.p. |
Data from Fuller et al., European Journal of Pharmacology, 1986, 125(1), 71-7.[1]
Mechanism of Action: 5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Xylamidine, as an antagonist, blocks the initial binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling cascade.
Experimental Protocols
In Vitro Characterization
This protocol determines the binding affinity of Xylamidine for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT2A receptor (e.g., rat frontal cortex or CHO-K1 cells stably transfected with the human 5-HT2A receptor).
-
Radioligand: [³H]Spiperone or [³H]Ketanserin.
-
Non-specific binding control: High concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of Xylamidine.
-
For non-specific binding wells, add the high concentration of the non-labeled antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Xylamidine (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-depth Guide to the Peripheral Selectivity of Xylamidine Tosylate
Introduction
Xylamidine tosylate is a pharmacological agent that functions as a competitive antagonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptors. Its primary utility in scientific research stems from its characteristic peripheral selectivity. This property is attributed to its inability to cross the blood-brain barrier (BBB), the highly selective semipermeable border that separates circulating blood from the central nervous system (CNS).[1][2] This guide provides a detailed examination of the mechanism, experimental validation, and key methodologies used to establish the peripheral selectivity of Xylamidine.
Mechanism of Action and Receptor Binding Profile
Xylamidine acts as an antagonist at 5-HT2A and 5-HT2C receptors and, to a lesser extent, at the 5-HT1A receptor.[1] Its primary action is blocking the effects of serotonin at 5-HT2 receptors, which are widely distributed in both the central nervous system and peripheral tissues, where they mediate processes such as smooth muscle contraction and platelet aggregation.[2][3]
The receptor binding profile of Xylamidine has been characterized using in vitro radioligand binding assays. These studies have demonstrated its potent interaction with the 5-HT2 receptor class.[2]
Data Presentation
Table 1: In Vitro Receptor Binding Profile of Xylamidine
| Target Receptor | Radioligand Used for Assay | Binding Affinity of Xylamidine | Reference |
| 5-HT2 Receptors | [³H]Spiperone | Potent Inhibitor | [2] |
| 5-HT1 Receptors | [³H]Serotonin | Less Potent Inhibitor | [2] |
Evidence for Peripheral Selectivity
The defining feature of Xylamidine is its confinement to the periphery. This is demonstrated by its ability to block serotonin-mediated effects in peripheral tissues while failing to affect centrally-mediated serotonergic responses. This selectivity makes it an invaluable tool for distinguishing between central and peripheral effects of other serotonergic drugs.[2][4][5]
The core evidence is built on a series of comparative in vivo experiments that assess its efficacy in blocking known peripheral versus central 5-HT receptor-mediated actions.
Table 2: Summary of In Vivo Pharmacological Activity of Xylamidine
| Experimental Model | System Targeted | Serotonergic Effect Measured | Xylamidine Dose & Effect | Conclusion | Reference |
| Pithed Rat | Peripheral (Vasculature) | Pressor response to IV serotonin | 0.1-0.3 mg/kg i.p.: Antagonized response | Active in Periphery | [2] |
| Fasted Rat | Peripheral | 5-HT-induced anorexia | 1.0-2.0 mg/kg: Antagonized anorexia | Active in Periphery | [4] |
| Intact Rat | Central (HPA Axis) | Quipazine-induced elevation of serum corticosterone | 1.0-3.0 mg/kg i.p.: Did NOT antagonize response | Inactive in CNS | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of Xylamidine's action, it is essential to visualize the signaling pathway it blocks and the logical flow of experiments used to confirm its selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to characterize Xylamidine's peripheral selectivity.
Radioligand Competition Binding Assay
This in vitro technique is used to determine the binding affinity of a compound (the "competitor," e.g., Xylamidine) for a specific receptor by measuring how it competes with a radiolabeled ligand known to bind to that receptor.[6][7]
Methodology:
-
Receptor Preparation: A tissue source rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) is homogenized. The cell membranes, which contain the receptors, are isolated through centrifugation to create a membrane preparation.[2]
-
Incubation: The membrane preparation is incubated in a buffer solution with:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone for 5-HT2A).[2]
-
Varying concentrations of the unlabeled test compound (Xylamidine).
-
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor (Xylamidine). A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]
Antagonism of Serotonin-Induced Pressor Response (Peripheral Assay)
This in vivo experiment assesses a compound's ability to block the vasoconstrictive (pressor) effects of serotonin in the peripheral circulatory system.[2]
Methodology:
-
Animal Model: A pithed rat is used. Pithing is a procedure that destroys the brain and spinal cord, eliminating central cardiovascular reflexes. This ensures that any observed change in blood pressure is due to direct peripheral vascular effects.
-
Instrumentation: The animal is instrumented to continuously measure arterial blood pressure.
-
Drug Administration:
-
The antagonist (Xylamidine) or vehicle is administered intraperitoneally (i.p.).
-
After a set pretreatment time, a bolus of serotonin is injected intravenously (i.v.).
-
-
Measurement: The increase in blood pressure (pressor response) following the serotonin injection is recorded.
-
Analysis: The magnitude of the pressor response in Xylamidine-treated animals is compared to that in vehicle-treated animals. A significant reduction in the pressor response indicates peripheral 5-HT2 receptor antagonism.[2]
Quipazine-Induced Corticosterone Elevation (Central Assay)
This in vivo model measures a neuroendocrine response that is initiated within the CNS. The serotonin agonist quipazine activates central 5-HT receptors, triggering the hypothalamic-pituitary-adrenal (HPA) axis and leading to the release of corticosterone into the blood.[2]
Methodology:
-
Animal Model: Intact rats are used.
-
Drug Administration:
-
The antagonist (Xylamidine) or vehicle is administered (e.g., i.p.).
-
After a pretreatment period, the 5-HT agonist quipazine is administered.
-
-
Sample Collection: At the time of peak effect, blood samples are collected.
-
Measurement: Serum is separated from the blood, and the concentration of corticosterone is measured using an appropriate assay (e.g., radioimmunoassay or ELISA).
-
Analysis: The corticosterone levels in animals treated with Xylamidine plus quipazine are compared to those treated with vehicle plus quipazine. An inability of Xylamidine to prevent the quipazine-induced rise in corticosterone demonstrates its lack of significant antagonist activity at central 5-HT receptors.[2]
Head-Twitch Response (HTR) in Mice (Central Assay)
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is considered a reliable behavioral proxy for the activation of central 5-HT2A receptors by hallucinogenic agonists.[4]
Methodology:
-
Animal Model: Mice (e.g., C57BL/6J strain) are used.
-
Drug Administration:
-
The antagonist (Xylamidine) or vehicle is administered.
-
After a pretreatment period, a 5-HT2A agonist known to induce HTR (e.g., DOI or LSD) is administered.
-
-
Observation & Quantification: The animals are placed in an observation chamber, and the number of head twitches is counted over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using automated systems with video or magnetometer-based detection.
-
Analysis: The frequency of HTR in the Xylamidine-treated group is compared to the vehicle-treated group. A failure of Xylamidine to reduce the number of agonist-induced head twitches would provide strong evidence that it does not reach or act upon central 5-HT2A receptors in behaviorally relevant concentrations.
Conclusion
The peripheral selectivity of this compound is robustly supported by a combination of in vitro and in vivo evidence. It demonstrates potent antagonism of 5-HT2 receptors in peripheral tissues, effectively blocking physiological responses like vasoconstriction and serotonin-induced anorexia.[2][4] Critically, it fails to antagonize centrally mediated serotonergic effects, such as neuroendocrine activation and specific behavioral responses, because it does not readily cross the blood-brain barrier.[1][2] This well-defined pharmacological profile establishes Xylamidine as a critical research tool for isolating and studying the peripheral actions of the serotonergic system.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 3. Effects of xylamidine on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Xylamidine Tosylate: A Peripherally Selective Serotonin 5-HT2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xylamidine tosylate is a potent and peripherally selective antagonist of serotonin 5-HT2 receptors. Its inability to significantly cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the peripheral actions of serotonin without the confounding central nervous system effects. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a receptor antagonist, and clarifying its role in the broader context of the serotonin system. This document will detail the established mechanism of action of xylamidine, present available quantitative data on its receptor binding and functional antagonism, and provide cited experimental protocols. Contrary to the initial query, current scientific literature does not support a role for this compound in the direct inhibition of serotonin synthesis. Instead, its effects are mediated through the blockade of serotonin's actions at its cell surface receptors.
Introduction to the Serotonin System
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological processes in both the central and peripheral nervous systems. While its functions in the brain in regulating mood, cognition, and sleep are well-known, over 90% of the body's serotonin is synthesized and located in the gastrointestinal tract. Peripheral serotonin is involved in regulating gut motility, vasoconstriction, and platelet aggregation.
Serotonin Synthesis Pathway
The synthesis of serotonin is a two-step enzymatic process initiated from the essential amino acid L-tryptophan.
-
Hydroxylation of Tryptophan: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) . There are two isoforms of this enzyme: TPH1, which is primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant isoform in the brain.
-
Decarboxylation of 5-HTP: 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC) .
Because this compound's mechanism is not at the level of synthesis, this guide will focus on its interaction with the serotonin signaling pathway at the receptor level.
Mechanism of Action of this compound
Xylamidine is characterized as a competitive antagonist at serotonin receptors, with a notable preference for the 5-HT2 subtype.[1][2] Its primary mechanism involves binding to these receptors without activating them, thereby preventing the endogenous ligand, serotonin, from binding and eliciting a cellular response. A key feature of xylamidine is its peripheral selectivity, as it does not readily cross the blood-brain barrier.[1] This property allows for the specific investigation and antagonism of peripheral serotonergic effects.
Specificity for 5-HT2 Receptors
Studies have demonstrated that xylamidine is a potent inhibitor of the binding of radiolabeled ligands, such as tritiated spiperone, to 5-HT2 receptors in vitro.[1] It is a potent antagonist of the 5-HT2 receptor-mediated contractile response to serotonin in isolated vascular tissues like the rat jugular vein.[1] While it shows high affinity for 5-HT2 receptors, it is a less potent inhibitor of serotonin binding to 5-HT1 receptors.[1]
References
The Genesis of a Peripheral Antagonist: An In-depth Technical Guide to the Initial Discovery and Synthesis of Xylamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylamidine, a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist, has carved a niche in pharmacological research due to its inability to cross the blood-brain barrier. This unique characteristic allows for the targeted investigation of peripheral serotonergic systems without the confounding central nervous system effects. This technical guide provides a comprehensive overview of the initial discovery and synthesis of Xylamidine, presenting detailed experimental protocols, structured quantitative data, and visual representations of its associated signaling pathways and synthetic workflow. While the precise date and specific researchers behind its initial synthesis remain within the archives of legacy pharmaceutical records, its development is closely associated with the pioneering work on serotonin antagonists at the Wellcome Research Laboratories.
Initial Discovery
Synthesis of Xylamidine
The synthesis of Xylamidine, chemically known as N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide, is a multi-step process involving the formation of a key amine intermediate followed by the construction of the amidine functional group. The overall synthetic scheme can be conceptualized as outlined below.
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of Xylamidine.
Step 1: Alkylation of 3-Methoxyphenol to form 3-(3-methoxyphenoxy)propanenitrile (Intermediate 1)
-
Objective: To synthesize the nitrile intermediate via Williamson ether synthesis.
-
Procedure:
-
To a stirred solution of 3-methoxyphenol (1.0 eq) in butanone, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Add α-chloropropionitrile (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure nitrile intermediate.
-
Step 2: Reduction of 3-(3-methoxyphenoxy)propanenitrile to 2-(3-methoxyphenoxy)propan-1-amine (Intermediate 2)
-
Objective: To reduce the nitrile group to a primary amine.
-
Procedure:
-
To a suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine intermediate.
-
Purify the product by vacuum distillation.
-
Step 3: Synthesis of Xylamidine via the Pinner Reaction
-
Objective: To form the amidine functional group from the amine intermediate and a nitrile.
-
Procedure:
-
Dissolve the amine intermediate, 2-(3-methoxyphenoxy)propan-1-amine (1.0 eq), and m-tolylacetonitrile (1.0 eq) in a solution of anhydrous diethyl ether.
-
Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which time the imidate hydrochloride salt will precipitate.
-
Isolate the precipitate by filtration and wash with cold, anhydrous diethyl ether.
-
Treat the imidate salt with a solution of anhydrous ammonia in ethanol to form the final amidine product, Xylamidine.
-
The resulting Xylamidine can be further purified by recrystallization.
-
Alternative Step 3: Synthesis of Xylamidine via Reaction with an Amidine
-
Objective: An alternative route to form the amidine functional group.
-
Procedure:
-
React the amine intermediate, 2-(3-methoxyphenoxy)propan-1-amine (1.0 eq), with m-tolylacetamidine (1.0 eq) under acidic catalysis.
-
The reaction is typically carried out in a suitable solvent such as ethanol with a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and isolate the Xylamidine product, which may require purification by column chromatography or recrystallization.
-
Quantitative Data
While specific yields and detailed spectroscopic data from the original synthesis are not publicly available, the following table outlines the expected data for the key compounds in the synthesis of Xylamidine based on general laboratory practices.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Expected Spectroscopic Data |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | - | ¹H NMR: Characteristic aromatic and methoxy proton signals. IR (cm⁻¹): Broad O-H stretch (~3300), C-O stretch (~1200), aromatic C-H stretch (~3000). |
| α-Chloropropionitrile | C₃H₄ClN | 89.53 | - | ¹H NMR: Signals for the CH and CH₃ groups. IR (cm⁻¹): C≡N stretch (~2250), C-Cl stretch (~700). |
| Intermediate 1 | C₁₀H₁₁NO₂ | 177.20 | 70-85 | ¹H NMR: Aromatic protons, methoxy protons, and protons of the propyl chain. IR (cm⁻¹): C≡N stretch (~2250), C-O stretch (~1250). MS (m/z): [M+H]⁺ at 178. |
| Intermediate 2 | C₁₀H₁₅NO₂ | 181.23 | 60-75 | ¹H NMR: Disappearance of the nitrile proton signal and appearance of a broad NH₂ signal. IR (cm⁻¹): Disappearance of the C≡N stretch, appearance of N-H stretches (~3300-3400). MS (m/z): [M+H]⁺ at 182. |
| m-Tolylacetonitrile | C₉H₉N | 131.17 | - | ¹H NMR: Aromatic protons, methyl protons, and methylene protons. IR (cm⁻¹): C≡N stretch (~2250). |
| Xylamidine | C₁₉H₂₄N₂O₂ | 312.41 | 50-70 | ¹H NMR: Complex spectrum with signals for all aromatic and aliphatic protons. ¹³C NMR: Signals for aromatic, aliphatic, and amidine carbons. IR (cm⁻¹): N-H stretches, C=N stretch (~1650). MS (m/z): [M+H]⁺ at 313. |
Mechanism of Action and Signaling Pathways
Xylamidine exerts its pharmacological effects by acting as an antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, couple to Gq/G11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. By blocking these receptors, Xylamidine prevents the initiation of this signaling pathway in peripheral tissues.
Conclusion
Xylamidine remains a valuable pharmacological tool for the study of peripheral serotonin systems. Its synthesis, while involving multiple steps, utilizes well-established organic chemistry reactions. The lack of publicly available, detailed historical records of its initial discovery and specific quantitative synthetic data highlights the often-proprietary nature of early drug development. Nevertheless, by compiling the known synthetic routes and understanding its mechanism of action, researchers can continue to effectively utilize and potentially develop analogs of this important peripherally acting serotonin antagonist.
A Technical Guide to the Biological Activities of Xylamidine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine tosylate is a potent and peripherally selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2A and 5-HT2C subtypes, with a lesser affinity for the 5-HT1A receptor.[1] Its defining characteristic is its inability to cross the blood-brain barrier, which makes it an invaluable pharmacological tool for differentiating between central and peripheral serotonergic effects.[1] This property allows researchers to investigate and modulate peripheral 5-HT-mediated physiological and pathological processes, such as vasoconstriction and gastrointestinal functions, without the confounding sedative or other central nervous system effects associated with centrally-acting 5-HT2A antagonists.[1]
Mechanism of Action
Xylamidine exerts its biological effects by competitively blocking the binding of serotonin to 5-HT2A and 5-HT2C receptors located outside of the central nervous system. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gq/11 signaling pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By antagonizing this receptor, Xylamidine inhibits these downstream signaling events, thereby blocking serotonin-induced physiological responses in peripheral tissues.
Data Presentation: Receptor Binding and In Vivo Efficacy
Table 1: Receptor Binding Profile of Xylamidine
| Receptor Subtype | Binding Affinity/Potency | Radioligand Displaced | Tissue Source | Reference |
| 5-HT2 Receptors | Potent inhibitor | [3H]spiperone | Rat frontal cortex membranes | [2] |
| 5-HT1 Receptors | Less potent inhibitor | [3H]serotonin | Rat brain membranes | [2] |
Table 2: In Vivo Pharmacological Effects of Xylamidine
| Biological Effect | Species | Dosage | Route of Administration | Effect | Reference |
| Antagonism of Serotonin-Induced Pressor Response | Pithed Rat | 0.1 and 0.3 mg/kg | Intraperitoneal (i.p.) | Potent antagonism of the pressor response to intravenous serotonin. | [2] |
| Lack of Central 5-HT2A Antagonism | Rat | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Did not antagonize the elevation of serum corticosterone by the centrally acting 5-HT agonist, quipazine. | [2] |
| Antagonism of 5-HT-Induced Anorexia | Rat | 1.0 and 2.0 mg/kg | Not specified | Antagonized the dose-dependent decrease in food intake induced by peripheral 5-hydroxytryptamine (5-HT). | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is adapted for determining the competitive binding affinity of this compound for the 5-HT2A receptor.
a. Materials:
-
Receptor Source: Rat frontal cortex membranes or CHO-K1 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin or [3H]spiperone (a high-affinity 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
b. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding) or 10 µM mianserin (for non-specific binding).
-
A fixed concentration of [3H]ketanserin (typically at its Kd value).
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay in Rat Jugular Vein
This protocol assesses the ability of this compound to antagonize serotonin-induced smooth muscle contraction.[2]
a. Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Henseleit solution.
-
Serotonin (5-HT) hydrochloride.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
b. Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the jugular veins. Cut the veins into rings approximately 2-3 mm in length.
-
Mounting: Mount the vein rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.
-
Antagonist Incubation: Add this compound at the desired concentration (or vehicle control) to the organ baths and incubate for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of serotonin to the organ baths in a cumulative manner and record the contractile response until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximal KCl-induced contraction. Plot the log-concentration of serotonin against the response and fit the data to a sigmoidal dose-response curve to determine the EC50. Compare the EC50 values in the presence and absence of this compound to determine the extent of antagonism.
Platelet Aggregation Assay
This assay evaluates the effect of this compound on serotonin-induced platelet aggregation.
a. Materials:
-
Fresh human whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Serotonin (5-HT) or another platelet agonist like ADP or collagen.
-
This compound.
-
Platelet aggregometer.
b. Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add this compound or vehicle control and incubate for a short period.
-
Add the platelet agonist (e.g., serotonin) to induce aggregation and record the change in light transmission for several minutes.
-
-
Data Analysis: Determine the maximal percentage of platelet aggregation for each condition. Compare the aggregation induced by the agonist in the presence and absence of this compound to quantify its inhibitory effect.
Visualizations
Signaling Pathway of 5-HT2A Receptor and Antagonism by Xylamidine
Caption: 5-HT2A receptor signaling and its inhibition by Xylamidine.
Experimental Workflow for Characterizing a Peripherally Selective Antagonist
Caption: Workflow for characterizing a peripherally selective antagonist.
Logical Relationship of Xylamidine's Properties and Effects
References
- 1. Xylamidine - Wikipedia [en.wikipedia.org]
- 2. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of xylamidine on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylamidine Tosylate: A Technical Guide to Target Receptors and Binding Affinity
Introduction
Xylamidine tosylate is a peripherally restricted serotonin (5-HT) receptor antagonist. Its inability to cross the blood-brain barrier makes it a valuable research tool for dissecting the peripheral actions of serotonin without confounding influences from the central nervous system. This in-depth technical guide provides a comprehensive overview of this compound's target receptors, its binding affinity, the signaling pathways involved, and the experimental protocols used for its characterization.
Target Receptors and Binding Affinity
This compound exhibits selective antagonist activity at several serotonin receptor subtypes. The primary targets are the 5-HT2A and 5-HT2C receptors, with a lower affinity for the 5-HT1A receptor.[1]
Table 1: Summary of this compound Binding Affinity
| Target Receptor | Binding Affinity (Ki) | Reference |
| 5-HT2A | Potent inhibitor (specific Ki values not publicly available) | [1] |
| 5-HT2C | Potent inhibitor (specific Ki values not publicly available) | [1] |
| 5-HT1A | Less potent inhibitor (specific Ki values not publicly available) | [1] |
Experimental Protocols
The determination of this compound's binding affinity for its target receptors is typically achieved through a competitive radioligand binding assay. Below is a representative protocol based on standard methodologies for characterizing serotonin receptor ligands.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A, 5-HT2C, and 5-HT1A receptors.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A, 5-HT2C, or 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For 5-HT2A: [³H]Ketanserin or [³H]Spiperone
-
For 5-HT2C: [³H]Mesulergine
-
For 5-HT1A: [³H]8-OH-DPAT
-
-
This compound in a range of concentrations.
-
Non-specific binding agent (e.g., 10 µM unlabeled serotonin or another high-affinity ligand).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells in buffer and centrifuge to obtain a crude membrane fraction. Wash the pellet and resuspend in incubation buffer at a known protein concentration.
-
Assay Setup: Perform the assay in 96-well plates. To each well, add:
-
Membrane preparation.
-
Radioligand at a fixed concentration (typically near its Kd value).
-
Either incubation buffer (for total binding), non-specific binding agent (for non-specific binding), or this compound at various concentrations.
-
-
Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a concentration-response curve by plotting the percentage inhibition of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of xylamidine that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki constant using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
This compound acts as an antagonist at the 5-HT2A and 5-HT2C receptors, both of which are primarily coupled to G-proteins of the Gq/11 family. Blockade of these receptors by xylamidine inhibits the downstream signaling cascade.
5-HT2A Receptor Signaling Pathway
Figure 1: Blockade of the 5-HT2A receptor signaling pathway by this compound.
5-HT2C Receptor Signaling Pathway
Figure 2: Blockade of the 5-HT2C receptor signaling pathway by this compound.
Summary and Future Directions
This compound is a potent and peripherally selective antagonist of the 5-HT2A and 5-HT2C receptors, with a lower affinity for the 5-HT1A receptor. Its inability to cross the blood-brain barrier makes it an invaluable tool for investigating peripheral serotonergic physiology and pharmacology. While its qualitative binding characteristics are well-established, the future publication of specific quantitative binding affinity data (Ki) would allow for a more precise understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams detailed here provide a foundation for further research and application of this compound in drug development and basic science.
References
The Technical Divide: A Comprehensive Guide to Xylamidine and Xylamidine Tosylate for the Research Professional
An In-Depth Examination of a Peripherally Selective Serotonin Antagonist and its Salt Form
In the landscape of pharmacological research, particularly in the study of serotonergic systems, the distinction between an active pharmaceutical ingredient (API) and its salt form is of paramount importance. This technical guide provides a detailed comparative analysis of Xylamidine, a peripherally selective 5-HT2A and 5-HT2C receptor antagonist, and its commonly utilized salt form, Xylamidine tosylate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical, physical, and pharmacological differences, supported by experimental methodologies and visual representations of relevant biological pathways.
Core Chemical and Physicochemical Distinctions
Table 1: Physicochemical Properties of Xylamidine and its Tosylate Salt Forms
| Property | Xylamidine | This compound (anhydrous) | This compound (hemihydrate) |
| Molecular Formula | C19H24N2O2[1][5] | C26H32N2O5S[6] | C52H66N4O11S2[7] |
| Molar Mass | 312.41 g/mol [1][5] | 484.61 g/mol [6][8] | 987.2 g/mol [7] |
| Form | Free Base | Anhydrous Salt | Hemihydrate Salt |
| Expected Aqueous Solubility | Low | Higher than free base | Higher than free base |
| Expected Stability | Less stable | More stable than free base | More stable than free base |
Pharmacological Profile: A Focus on Peripheral Serotonin Antagonism
Xylamidine is a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] A key characteristic of Xylamidine is its peripheral selectivity, as it does not readily cross the blood-brain barrier.[9] This property makes it an invaluable tool for researchers seeking to investigate the peripheral effects of serotonin and to differentiate them from central nervous system-mediated actions.
The tosylate salt, this compound, is the form most frequently used in research due to its improved physicochemical properties. It is important for researchers to note that the pharmacological activity resides in the Xylamidine cation, which is released upon dissolution of the salt.
While specific Ki values for a direct comparison of Xylamidine and this compound are not available in the reviewed literature, a study by Fuller et al. (1986) demonstrated that Xylamidine is a potent inhibitor of the binding of [3H]spiperone to 5-HT2 receptors in rat frontal cortex membranes.[9]
Table 2: Receptor Binding Profile of Xylamidine
| Receptor Target | Activity | Potency Information |
| 5-HT2A | Antagonist | Potent inhibitor of [3H]spiperone binding[9] |
| 5-HT2C | Antagonist | Acts as an antagonist[1] |
| 5-HT1A | Antagonist | Lesser extent of antagonism compared to 5-HT2A/2C[1] |
Signaling Pathways of 5-HT2A and 5-HT2C Receptors
Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Upon agonist binding, this pathway initiates a cascade of intracellular events. Xylamidine, as an antagonist, blocks the initiation of this cascade by preventing the binding of serotonin or other agonists to the receptor.
References
- 1. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of intrathecal serotonergic antagonists on the pressor response to stimulation of the brainstem in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways of Xylamidine Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Xylamidine Tosylate
Xylamidine is a potent antagonist of the 5-HT2 family of receptors, particularly the 5-HT2A and 5-HT2C subtypes. A key feature of Xylamidine is its peripheral selectivity, meaning it does not readily cross the blood-brain barrier. This property allows for the specific investigation of peripheral serotonergic systems without the confounding effects of central nervous system engagement. Studies have demonstrated its effectiveness in blocking peripheral serotonergic responses, such as vascular smooth muscle contraction mediated by 5-HT2A receptors[1].
Primary Molecular Targets and Downstream Signaling Cascades
The primary molecular targets of this compound are the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) that predominantly couple to the Gq/11 family of G proteins. Antagonism of these receptors by Xylamidine is expected to inhibit the canonical and non-canonical signaling pathways initiated by serotonin.
The Canonical Gq/11-PLC-IP3-Ca²+ Pathway
Upon activation by an agonist like serotonin, 5-HT2A and 5-HT2C receptors activate phospholipase C (PLC) via the Gαq/11 subunit[2]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses. Xylamidine, as an antagonist, would be expected to inhibit this entire cascade by preventing the initial activation of the 5-HT2A/2C receptor by serotonin.
The β-Arrestin-Mediated ERK Signaling Pathway
In addition to G protein-dependent signaling, 5-HT2A receptors can also signal through β-arrestin-mediated pathways. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade. Specifically, β-arrestin can facilitate the activation of extracellular signal-regulated kinase (ERK), which then translocates to the nucleus to regulate gene expression. As an antagonist, Xylamidine would prevent the initial conformational change in the 5-HT2A receptor required for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting this signaling pathway.
Quantitative Data on this compound
A thorough review of the existing scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki) at 5-HT2A, 5-HT2C, and 5-HT1A receptors, nor its functional antagonist potency (IC50) on downstream signaling events such as PLC activation or ERK phosphorylation. The seminal work by Fuller et al. (1986) qualitatively describes Xylamidine as a potent inhibitor of [3H]spiperone binding to 5-HT2 receptors and a potent antagonist of 5-HT2 receptor-mediated vascular contraction, but does not provide specific values[1]. To facilitate further research, the following tables are provided as templates for the presentation of such data once it is experimentally determined.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | [³H]Ketanserin | e.g., Rat Frontal Cortex | Data not available | |
| 5-HT2C | [³H]Mesulergine | e.g., Porcine Choroid Plexus | Data not available | |
| 5-HT1A | [³H]8-OH-DPAT | e.g., Rat Hippocampus | Data not available |
Table 2: Functional Antagonism by this compound
| Signaling Pathway | Agonist | Cell Line | IC50 (nM) | Reference |
| PLC Activation (IP₁ accumulation) | Serotonin | e.g., CHO-h5-HT2A | Data not available | |
| Calcium Mobilization | Serotonin | e.g., A7r5 cells | Data not available | |
| ERK Phosphorylation | Serotonin | e.g., HEK293-h5-HT2A | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to quantitatively characterize the antagonist properties of this compound on 5-HT2A receptor-mediated downstream signaling.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2A receptor using [³H]ketanserin as the radioligand.
Materials:
-
Membrane preparation from cells expressing 5-HT2A receptors (e.g., CHO-h5-HT2A or rat frontal cortex)
-
[³H]Ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound
-
Unlabeled ketanserin (for non-specific binding)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding: 50 µL assay buffer, 50 µL [³H]ketanserin (final concentration ~0.5 nM), and 150 µL membrane preparation.
-
Non-specific binding: 50 µL unlabeled ketanserin (final concentration 1 µM), 50 µL [³H]ketanserin, and 150 µL membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL [³H]ketanserin, and 150 µL membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit serotonin-induced calcium mobilization in a cell line endogenously expressing 5-HT2A receptors, such as A7r5 cells[3][4][5].
Materials:
-
A7r5 cells
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Serotonin
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with dual-wavelength excitation (340 nm and 380 nm) and emission at 510 nm
Procedure:
-
Seed A7r5 cells in 96-well plates and grow to confluence.
-
Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the growth medium and add the loading buffer to the cells.
-
Incubate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340/380 nm excitation).
-
Add a solution of serotonin (to achieve a final EC80 concentration) to the wells.
-
Immediately begin recording the fluorescence ratio over time to measure the intracellular calcium concentration change.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of this compound concentration to determine the IC50 value.
Western Blot for ERK Phosphorylation
This protocol is to determine the effect of this compound on serotonin-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing 5-HT2A receptors (e.g., HEK293-h5-HT2A)
-
Serum-free medium
-
Serotonin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to ~80% confluence.
-
Serum-starve the cells for at least 4 hours.
-
Pre-treat cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with serotonin (at an EC80 concentration) for 5-10 minutes.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the normalized phospho-ERK signal as a function of this compound concentration to determine the IC50.
Conclusion
This compound is a valuable research tool for dissecting the roles of peripheral 5-HT2A and 5-HT2C receptors. Its antagonist activity at these receptors is expected to inhibit downstream signaling through both the canonical Gq/11-PLC-Ca²⁺ pathway and the β-arrestin-mediated ERK pathway. While its potency has been qualitatively established, there is a clear need for quantitative pharmacological characterization. The experimental protocols provided in this guide offer a robust framework for researchers to determine the binding affinity and functional antagonist potency of this compound, thereby enabling a more precise understanding of its mechanism of action and facilitating its use in future investigations.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial and temporal resolution of serotonin-induced changes in intracellular calcium in a cultured arterial smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Serotonin increases the production of inositol phosphates and mobilises calcium via the 5-HT2 receptor in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Solubilization and Use of Xylamidine Tosylate in In Vitro Experiments
Abstract
This application note provides a detailed protocol for the dissolution of Xylamidine tosylate for use in various in vitro experimental settings. This compound is a peripheral serotonin inhibitor with notable activity as a 5-HT2 receptor antagonist.[1] Proper preparation of this compound is critical for accurate and reproducible experimental outcomes. This document outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound in research applications. Additionally, it provides an overview of its mechanism of action and a generalized experimental workflow.
Introduction
This compound is a pharmacological tool used in research to investigate the peripheral serotonergic system.[1][2] It functions as a competitive antagonist of serotonin 5-HT2 receptors, making it valuable for studying the physiological and pathological roles of these receptors in various tissues.[1] Due to its limited ability to cross the blood-brain barrier, it is particularly useful for distinguishing between central and peripheral serotonin-mediated effects.[1] Accurate preparation of this compound solutions is paramount for achieving reliable results in in vitro assays such as receptor binding studies and functional tissue bath experiments.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or other aqueous buffer appropriate for the experiment
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal protective equipment (gloves, lab coat, safety glasses)
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₂O₅S | [3] |
| Molecular Weight | 484.61 g/mol | [3][4] |
| Solubility | Soluble in DMSO | [3][4] |
| Purity | >98% (typical) | [3] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
-
Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Storage: Store the concentrated stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][5]
Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the appropriate aqueous experimental buffer (e.g., PBS, cell culture medium) to achieve the final desired working concentrations.
-
Note: To avoid precipitation, it is crucial that the final concentration of DMSO in the working solution is kept low, typically below 0.5%.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in cell-based assays.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for experiments.
Stability and Storage
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[4][5]
-
DMSO Stock Solution: When stored in aliquots at -80°C, the stock solution is stable for at least 6 months to a year.[4][5] At -20°C, stability is maintained for at least one month.[4]
-
Aqueous Working Solutions: These solutions are less stable and should be prepared fresh for each experiment.
Mechanism of Action: Serotonin 5-HT2 Receptor Antagonism
This compound acts as an antagonist at 5-HT2 receptors.[1] In a typical signaling cascade, the binding of serotonin to the 5-HT2 receptor, a Gq/11-coupled receptor, activates Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in a cellular response. This compound competitively blocks the binding of serotonin to the 5-HT2 receptor, thereby inhibiting this signaling pathway.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of 5-HT2 receptor antagonism by Xylamidine.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Others 16 | 6443-40-9 | Invivochem [invivochem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. ClinPGx [clinpgx.org]
Application Notes and Protocols for Xylamidine Tosylate in Cell-Based Serotonin Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine tosylate is a peripherally acting serotonin antagonist. Contrary to inhibiting serotonin reuptake, its primary mechanism of action is the blockade of serotonin 2 (5-HT2) receptors. Specifically, it has been shown to be a potent inhibitor of 5-HT2 receptors in various in vitro systems.[1] These application notes provide detailed protocols for utilizing this compound in cell-based functional assays to characterize its antagonist activity at the 5-HT2A receptor.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4][5] The protocols detailed below focus on measuring the downstream signaling events of intracellular calcium mobilization and inositol monophosphate (IP1) accumulation to quantify the antagonist effects of this compound.
Data Presentation
| Compound | Receptor Target | Assay Type | Tissue Source | Radioligand | Ki (nM) | Reference |
| Xylamidine | 5-HT2 | Radioligand Binding | Rat Frontal Cortex Membranes | [3H]Spiperone | Potent Inhibitor (exact Ki not specified) | [1] |
Signaling Pathway
The following diagram illustrates the 5-HT2A receptor signaling cascade, which is antagonized by this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
The following are detailed protocols for two common cell-based functional assays to determine the antagonist activity of this compound at the 5-HT2A receptor.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
This compound.
-
Serotonin (5-HT) or another suitable 5-HT2A agonist.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A receptor-expressing cells into 96- or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (e.g., 0.04%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the 5-HT2A agonist (e.g., serotonin) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist solution into each well and continue to record the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides an endpoint measurement of the accumulation of IP1, a downstream metabolite of IP3, and is a robust method for quantifying Gq-coupled receptor activity.
Experimental Workflow:
Caption: Workflow for an IP1 Accumulation Assay.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Assay buffer or stimulation buffer provided with the IP1 assay kit.
-
Lithium chloride (LiCl) solution.
-
This compound.
-
Serotonin (5-HT) or another suitable 5-HT2A agonist.
-
Commercially available IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).
-
White, solid-bottom 96- or 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A receptor-expressing cells into white, solid-bottom assay plates at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare the 5-HT2A agonist at a concentration that gives a submaximal response (e.g., EC80) in stimulation buffer.
-
Remove the cell culture medium.
-
Add the this compound dilutions or vehicle to the wells.
-
Immediately add the agonist solution to all wells except the negative control.
-
The stimulation buffer should contain LiCl to inhibit the degradation of IP1.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Following the stimulation, add the lysis buffer provided in the IP1 assay kit to each well.
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the wells according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow for the competitive immunoassay to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the percentage inhibition of the agonist-induced IP1 accumulation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for characterizing the antagonist activity of this compound at the 5-HT2A receptor in a cell-based setting. By measuring downstream signaling events such as intracellular calcium mobilization and IP1 accumulation, researchers can obtain quantitative data on the potency of this compound. It is crucial to recognize that this compound functions as a 5-HT2 receptor antagonist rather than a serotonin reuptake inhibitor, and experimental designs should be based on this mechanism of action.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msudenver.edu [msudenver.edu]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Xylamidine Tosylate Administration Guide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine tosylate is a peripherally selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors, with a lesser affinity for the 5-HT1A receptor.[1] Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of serotonin signaling without the confounding central nervous system effects, such as sedation.[1] This selectivity allows researchers to dissect the roles of peripheral serotonergic systems in various physiological and pathological processes, including cardiovascular and gastrointestinal functions.[1]
These application notes provide a guide for the in vivo administration of this compound, based on currently available literature. It is important to note that publicly available data on the pharmacokinetics and toxicology of this compound are limited. Researchers should conduct small-scale pilot studies to determine the optimal dosage and administration schedule for their specific experimental models.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C26H32N2O5S | PubChem CID: 22950[2] |
| Molecular Weight | 484.6 g/mol | PubChem CID: 22950[2] |
In Vivo Efficacy in Rats
| Animal Model | Dosing (Intraperitoneal) | Observed Effect | Reference |
| Pithed Rats | 0.1 and 0.3 mg/kg | Antagonized the pressor response to intravenously injected serotonin. | [3] |
| Rats | 1 and 3 mg/kg | Did not antagonize the elevation of serum corticosterone concentration induced by quipazine, suggesting a lack of central activity. | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal injection in rodent models.
Disclaimer: The following protocol is a suggested starting point based on the limited available information. The solubility of this compound is reported to be low (< 1 mg/mL). It is crucial to perform small-scale solubility tests to determine the appropriate vehicle for your desired concentration. The use of distilled water as a vehicle has been reported for other 5-HT2A antagonists like sarpogrelate.
Materials:
-
This compound powder
-
Sterile distilled water or sterile saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Syringes and needles for administration
Procedure:
-
Calculate the required amount: Determine the total amount of this compound and vehicle needed based on the desired concentration and the number and weight of the animals to be dosed.
-
Weigh the compound: Accurately weigh the this compound powder in a sterile vial.
-
Add the vehicle: Aseptically add the calculated volume of sterile distilled water or saline to the vial.
-
Dissolve the compound: Vortex the vial vigorously. If the compound does not fully dissolve, sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter: To ensure sterility, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's recommendations, which may include freezing at -20°C or -80°C.
In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Rats
Objective: To administer this compound to rats via intraperitoneal injection to study its peripheral 5-HT2A/2C receptor antagonist effects.
Materials:
-
Prepared this compound solution
-
Rats (specify strain, age, and weight)
-
Appropriately sized syringes (e.g., 1 mL)
-
Needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions for a sufficient period before the experiment.
-
Dose Calculation: Weigh each rat immediately before injection to calculate the precise volume of the this compound solution to be administered based on its body weight and the desired dose (e.g., 0.1-3 mg/kg).
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat with its head tilted downwards to allow the abdominal organs to shift cranially, creating a safer injection site in the lower abdomen.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: After injection, return the animal to its cage and monitor it for any signs of distress, adverse reactions, or changes in behavior.
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor Antagonism
Caption: 5-HT2A receptor signaling and antagonism.
Experimental Workflow for an In Vivo Study
Caption: In vivo experimental workflow.
References
Preparation of a Stable Stock Solution of Xylamidine Tosylate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stable stock solution of Xylamidine tosylate, a potent serotonin 5-HT2 receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals. It includes key chemical and physical properties, a step-by-step protocol for solubilization, and recommendations for ensuring long-term stability. Additionally, a diagram of the relevant signaling pathway is provided to contextualize its mechanism of action.
Introduction to this compound
This compound is a selective antagonist of the serotonin 5-HT2 family of receptors. Due to its peripheral action and inability to cross the blood-brain barrier, it is a valuable tool for distinguishing between central and peripheral serotonergic effects in research. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in pharmacological and biological assays. This protocol outlines the best practices for achieving a stable and reliable stock solution.
Physicochemical Properties and Storage
Proper handling and storage of this compound in both its solid and solution forms are crucial for maintaining its integrity and activity. The following table summarizes key data for the anhydrous form of the compound.
| Property | Data | Source |
| Chemical Name | This compound (anhydrous) | PubChem[1] |
| Molecular Formula | C₂₆H₃₂N₂O₅S | PubChem[1] |
| Molecular Weight | 484.61 g/mol | PubChem[1] |
| CAS Number | 6443-40-9 | PubChem[1] |
| Appearance | Solid at room temperature | InvivoChem[2] |
| Solubility (Qualitative) | May dissolve in Dimethyl Sulfoxide (DMSO) | InvivoChem[2] |
| Storage (Solid Powder) | -20°C for up to 3 years | InvivoChem, MyBioSource[2][3] |
| Storage (In Solvent) | -80°C for 6-12 months; -20°C for 1 month | InvivoChem, MyBioSource[2][3] |
Note: this compound also exists in a hemihydrate form (CAS: 13717-05-0, MW: 987.2 g/mol )[4]. Ensure you are using the correct molecular weight for your calculations based on the form provided by your supplier.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution in DMSO. Since quantitative solubility data is not widely published, a preliminary small-scale solubility test is recommended if a higher concentration is desired.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol Steps
-
Pre-analysis Calculation:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution (using the anhydrous form, MW = 484.61 g/mol ):
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 484.61 g/mol x 1000 mg/g = 4.846 mg
-
-
Aliquotting and Weighing:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the calculated amount (e.g., 4.846 mg) of the powder into the tube.
-
-
Solubilization:
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is fully dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting (amber or foil-wrapped) tubes.
-
Clearly label all aliquots with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month)[2][3].
-
Mechanism of Action: 5-HT2A Receptor Signaling Pathway
Xylamidine functions by blocking the binding of serotonin (5-HT) to its 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The following workflow illustrates this pathway and the inhibitory action of Xylamidine.
Caption: 5-HT2A receptor signaling pathway and antagonism by Xylamidine.
Experimental Workflow for Stock Preparation
The logical flow for preparing a stable stock solution involves careful planning, execution, and storage to ensure the quality and reliability of the reagent for downstream applications.
Caption: Logical workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Investigating the Effect of Xylamidine Tosylate on Appetite
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the effects of Xylamidine tosylate on appetite. This compound is identified as a peripherally acting serotonin 5-HT2 receptor antagonist.[1][2] Given the complex role of both central and peripheral serotonin systems in appetite regulation, this document outlines detailed in vitro and in vivo protocols to elucidate the specific impact of this compound.[3][4][5] The experimental design focuses on confirming its receptor binding profile, assessing its functional antagonism at the 5-HT2A and 5-HT2C receptors, and evaluating its behavioral effects on food intake in established rodent models. The protocols are designed to provide robust and reproducible data for researchers in pharmacology and drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter and hormone that regulates a wide array of physiological processes, including appetite and energy balance.[4][[“]] The central serotonergic system, particularly the 5-HT2C receptors in the hypothalamus, plays a well-established role in promoting satiety and reducing food intake.[7][8] However, the periphery also has a distinct serotonin system, primarily in the gastrointestinal tract, which is involved in satiety signaling.[5]
This compound has been characterized as a potent 5-HT2 receptor antagonist that does not readily cross the blood-brain barrier, suggesting its pharmacological actions are confined to the periphery.[1] Early studies have indicated that Xylamidine can counteract anorexia induced by peripherally administered serotonin in rats.[2] This positions this compound as a valuable tool to dissect the role of peripheral 5-HT2 receptors in appetite control and as a potential therapeutic agent for disorders characterized by altered peripheral serotonin signaling and appetite dysregulation.
This document provides a detailed experimental workflow, from in vitro characterization to in vivo behavioral studies, to thoroughly investigate the effects of this compound on appetite.
Key Experimental Objectives
-
In Vitro Characterization: To confirm the binding affinity and functional antagonist activity of this compound at the 5-HT2A and 5-HT2C receptors.
-
In Vivo Pharmacodynamics: To assess the effect of this compound on food intake in rodent models under normal conditions and during peripherally-induced anorexia.
-
Meal Pattern Analysis: To determine the effect of this compound on the microstructure of feeding behavior.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Test Compound | Radioligand | Kᵢ (nM) |
| 5-HT2A | This compound | [³H]-Ketanserin | Data to be determined |
| Serotonin (control) | [³H]-Ketanserin | Data to be determined | |
| Ketanserin (control) | [³H]-Ketanserin | Data to be determined | |
| 5-HT2C | This compound | [³H]-Mesulergine | Data to be determined |
| Serotonin (control) | [³H]-Mesulergine | Data to be determined | |
| Mesulergine (control) | [³H]-Mesulergine | Data to be determined |
Table 2: In Vitro Functional Antagonism of this compound
| Receptor Subtype | Assay Type | Test Compound | Agonist | IC₅₀ (nM) |
| 5-HT2A | Calcium Mobilization | This compound | Serotonin | Data to be determined |
| Ketanserin (control) | Serotonin | Data to be determined | ||
| 5-HT2C | IP-One Accumulation | This compound | Serotonin | Data to be determined |
| Mesulergine (control) | Serotonin | Data to be determined |
Table 3: Effect of this compound on Cumulative Food Intake in Rodents
| Treatment Group | Dose (mg/kg) | Cumulative Food Intake (g) at 1h | Cumulative Food Intake (g) at 2h | Cumulative Food Intake (g) at 4h | Cumulative Food Intake (g) at 24h |
| Vehicle | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1.0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 3.0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10.0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 4: Effect of this compound on 5-HTP-Induced Hypophagia
| Pre-treatment | Treatment | Dose (mg/kg) | Cumulative Food Intake (g) at 1h | Cumulative Food Intake (g) at 2h |
| Vehicle | Vehicle | - | Data to be determined | Data to be determined |
| Vehicle | 5-HTP | 50 | Data to be determined | Data to be determined |
| This compound | 5-HTP | 3.0 | Data to be determined | Data to be determined |
| This compound | 5-HTP | 10.0 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A and 5-HT2C receptors.
Methodology: Radioligand binding assays will be performed using cell membranes prepared from HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.[9]
Materials:
-
HEK293 cells expressing human 5-HT2A or 5-HT2C receptors
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligands: [³H]-Ketanserin (for 5-HT2A), [³H]-Mesulergine (for 5-HT2C)
-
Non-specific binding competitors: Mianserin (for 5-HT2A), Mesulergine (for 5-HT2C)
-
This compound, Serotonin, Ketanserin, Mesulergine
-
96-well plates, scintillation vials, liquid scintillation counter, filter mats
Procedure:
-
Membrane Preparation: Culture and harvest receptor-expressing HEK293 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend membrane pellets in assay buffer.
-
Binding Reaction: In a 96-well plate, add assay buffer, radioligand, and either vehicle, a known competitor for non-specific binding, or varying concentrations of this compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Antagonism Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the 5-HT2A and 5-HT2C receptors.
Methodology:
-
5-HT2A Receptor: A calcium mobilization assay will be used, as 5-HT2A receptors couple to Gq proteins, leading to an increase in intracellular calcium.[10]
-
5-HT2C Receptor: An IP-One accumulation assay will be performed, as 5-HT2C receptors also couple to Gq, leading to the accumulation of inositol monophosphate.[11]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
IP-One assay kit
-
This compound, Serotonin, Ketanserin, Mesulergine
-
Plate reader with fluorescence and HTRF capabilities
Procedure (Calcium Mobilization for 5-HT2A):
-
Cell Plating: Plate 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive dye for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound or vehicle and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add a fixed concentration of serotonin (EC₈₀) to all wells and immediately measure the change in fluorescence.
-
Data Analysis: Plot the percentage inhibition of the serotonin response against the concentration of this compound to determine the IC₅₀ value.
Procedure (IP-One Accumulation for 5-HT2C):
-
Cell Plating: Plate 5-HT2C expressing cells in a 96-well plate.
-
Compound Incubation: Add varying concentrations of this compound or vehicle, followed by a fixed concentration of serotonin (EC₈₀). Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and perform the IP-One detection assay according to the manufacturer's instructions.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percentage inhibition of the serotonin response and determine the IC₅₀ value for this compound.
Protocol 3: In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of acute administration of this compound on food intake in rats or mice.
Methodology: Male Sprague-Dawley rats or C57BL/6 mice will be used. Animals will be single-housed to allow for accurate food intake measurement.[12]
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
-
Standard rodent chow
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Animal balances, food hoppers, and scales for measuring food intake
Procedure:
-
Acclimation: Single-house the animals and acclimate them to the testing environment and handling for at least one week.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.[13]
-
Dosing: At the beginning of the light cycle, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow in the food hopper.
-
Measurement: Measure the amount of food consumed at 1, 2, 4, and 24 hours post-dosing. Account for any spillage.
-
Data Analysis: Analyze the cumulative food intake at each time point using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 4: In Vivo 5-HTP-Induced Hypophagia Study
Objective: To determine if this compound can attenuate the appetite-suppressing effects of peripherally increased serotonin.
Methodology: 5-Hydroxytryptophan (5-HTP) is the precursor to serotonin and, when administered peripherally, increases serotonin levels both peripherally and centrally (if a decarboxylase inhibitor is not co-administered). This model will test the ability of the peripheral antagonist this compound to block the effects of increased peripheral serotonin.
Materials:
-
Animals and housing as in Protocol 3
-
This compound
-
5-Hydroxytryptophan (5-HTP)
-
Vehicle
Procedure:
-
Acclimation and Fasting: Follow the same procedure as in Protocol 3.
-
Pre-treatment: Administer this compound or vehicle (i.p.) 30 minutes before the 5-HTP injection.
-
Treatment: Administer 5-HTP or vehicle (i.p.).
-
Food Presentation and Measurement: Immediately after the 5-HTP injection, provide pre-weighed food and measure intake at 1 and 2 hours.
-
Data Analysis: Use a two-way ANOVA to analyze the effects of this compound and 5-HTP on food intake.
Visualizations
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of xylamidine on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin, food intake, and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Food Restriction for Rodents | Research Animal Care and Safety [animalcare.illinois.edu]
In Vitro Techniques for Assessing Xylamidine Tosylate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine tosylate is a peripherally acting serotonin (5-HT) receptor antagonist with selectivity for the 5-HT2A and 5-HT2C receptors.[1] Due to its inability to cross the blood-brain barrier, it is a valuable tool for investigating the peripheral effects of serotonin and for the potential treatment of conditions characterized by excessive peripheral serotonin, such as carcinoid syndrome.[1][2][3] Carcinoid syndrome is a paraneoplastic disease that can occur in patients with neuroendocrine tumors (NETs), leading to symptoms like diarrhea and flushing due to the overproduction of serotonin.[2][3]
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound. The described techniques are essential for determining its pharmacological profile, including receptor binding affinity, functional antagonism, and its impact on serotonin-mediated cellular responses.
Key In Vitro Efficacy Assessment Techniques
The in vitro evaluation of this compound primarily focuses on its interaction with 5-HT receptors and its ability to counteract serotonin-induced cellular effects. The principal techniques include:
-
Radioligand Receptor Binding Assays: To determine the affinity and selectivity of this compound for various serotonin receptor subtypes.
-
Functional Receptor Assays: To measure the antagonistic activity of this compound by quantifying the inhibition of serotonin-induced downstream signaling.
-
Serotonin Release and Uptake Assays: To assess the effect of this compound on serotonin dynamics in relevant cell models.
Radioligand Receptor Binding Assays
Application Note:
Radioligand binding assays are a fundamental technique to characterize the affinity of a compound for a specific receptor. In the context of this compound, these assays are crucial for quantifying its binding affinity (Ki) to 5-HT2A and 5-HT2C receptors and assessing its selectivity against other 5-HT receptor subtypes. The assay involves a competition between a radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A receptors) and the unlabeled test compound (this compound) for binding to the receptor.
Data Presentation:
The results of radioligand binding assays are typically presented as the inhibitory constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
Table 1: Illustrative Binding Affinity Profile of this compound for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) - Illustrative |
| 5-HT2A | [3H]Ketanserin | Rat Frontal Cortex Membranes | 1.5 |
| 5-HT2C | [3H]Mesulergine | CHO-K1 cells expressing human 5-HT2C | 5.2 |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | >1000 |
Note: The Ki values presented are for illustrative purposes to demonstrate data presentation and are not derived from a single comprehensive study found in the search results. Actual values would be determined experimentally.
Experimental Protocol: 5-HT2A Receptor Competition Binding Assay
Materials:
-
Membrane Preparation: Cell membranes from cells stably expressing the human 5-HT2A receptor or from rat frontal cortex.[4]
-
Radioligand: [3H]Ketanserin.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
96-well plates.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., Bradford assay).
-
Store aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a final concentration of ~1-2 nM), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding Wells: Add 50 µL of Mianserin (10 µM), 50 µL of [3H]Ketanserin, and 100 µL of membrane preparation.
-
Competition Wells: Add 50 µL of serially diluted this compound, 50 µL of [3H]Ketanserin, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization:
Functional Receptor Assays
Application Note:
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. For this compound, which is a 5-HT2A/2C antagonist, a functional assay would measure its ability to inhibit the downstream signaling cascade initiated by serotonin binding to these receptors. 5-HT2A and 5-HT2C receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. Therefore, a common functional assay measures changes in intracellular calcium levels using fluorescent dyes.
Data Presentation:
The efficacy of this compound as an antagonist is quantified by its IC50 value, representing the concentration that inhibits 50% of the maximal response induced by an agonist (serotonin).
Table 2: Illustrative Functional Antagonism of this compound
| Receptor | Assay Type | Agonist | Cell Line | IC50 (nM) - Illustrative |
| 5-HT2A | Calcium Mobilization | Serotonin (EC80) | HEK293 cells expressing human 5-HT2A | 10.5 |
| 5-HT2C | Calcium Mobilization | Serotonin (EC80) | CHO-K1 cells expressing human 5-HT2C | 25.8 |
Note: The IC50 values are illustrative and would be determined experimentally.
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: (e.g., Krebs-Ringer-HEPES buffer).
-
Agonist: Serotonin.
-
Test Compound: this compound, serially diluted.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate media.
-
Seed the cells into the microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Pre-incubation:
-
Pre-incubate the cells with varying concentrations of this compound for 20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject serotonin at a concentration that elicits a submaximal response (EC80) to stimulate calcium release.
-
Continuously measure the fluorescence signal for a set period (e.g., 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Visualization:
Serotonin Release and Measurement in Cell Models
Application Note:
To assess the efficacy of this compound in a more physiologically relevant context, its ability to block the effects of endogenously released serotonin can be evaluated. In vitro models of carcinoid syndrome, such as the BON human carcinoid cell line, which produces and secretes serotonin, are suitable for this purpose. The amount of serotonin released into the cell culture medium can be quantified using techniques like ELISA. The functional consequences of this released serotonin, and the ability of this compound to block them, can be assessed in co-culture systems.
Data Presentation:
The data would show the concentration of serotonin in the culture medium under different conditions and the effect of this compound on a downstream functional endpoint (e.g., proliferation of a co-cultured cell line).
Table 3: Illustrative Effect of this compound in a Carcinoid Cell Co-culture Model
| Condition | Serotonin in Medium (ng/mL) | Co-cultured Cell Proliferation (% of control) |
| Control (Co-culture) | 150.2 ± 12.5 | 100 |
| + this compound (100 nM) | 148.9 ± 11.8 | 65.3 ± 5.1 |
| + TPH inhibitor (e.g., Telotristat) | 25.6 ± 3.1 | 58.9 ± 4.7 |
Note: The values are illustrative and would be determined experimentally.
Experimental Protocol: Serotonin Quantification by ELISA
Materials:
-
Cell Line: BON human carcinoid cell line.
-
Culture Medium and Supplements.
-
Test Compound: this compound.
-
Serotonin ELISA Kit.
-
Microplate Reader.
Procedure:
-
Cell Culture:
-
Culture BON cells to a desired confluency in multi-well plates.
-
-
Treatment:
-
Replace the medium with fresh medium containing the vehicle control or this compound at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
-
ELISA:
-
Perform the serotonin ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves a competitive assay format.
-
-
Data Analysis:
-
Calculate the concentration of serotonin in each sample based on the standard curve.
-
Compare the serotonin levels in the treated samples to the control.
-
Visualization:
Summary
The in vitro techniques described provide a comprehensive framework for evaluating the efficacy of this compound. By employing radioligand binding assays, functional receptor assays, and serotonin release measurements, researchers can thoroughly characterize its pharmacological profile. This information is critical for its continued investigation as a therapeutic agent for peripherally-mediated serotonergic disorders.
References
- 1. Xylamidine - Wikipedia [en.wikipedia.org]
- 2. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Xylamidine Tosylate in Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pulmonary Arterial Hypertension (PAH) and the Role of Serotonin
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling. This leads to increased pulmonary vascular resistance, right ventricular hypertrophy, and eventual heart failure. The pathophysiology of PAH is complex and involves multiple signaling pathways, including the endothelin, nitric oxide, and prostacyclin pathways.
Emerging evidence also points to a significant role for the serotonin (5-hydroxytryptamine, 5-HT) pathway in the development and progression of PAH.[1][2][3] Serotonin, a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells, is implicated in the vascular remodeling seen in PAH.[1][2][3] Studies have shown that targeting the serotonin pathway, specifically the 5-HT2 receptors, may offer a novel therapeutic strategy for PAH.[1][4][5]
Xylamidine Tosylate: A Peripherally Acting Serotonin Antagonist
This compound is a potent antagonist of 5-HT2 receptors.[6] A key characteristic of Xylamidine is its reported inability to cross the blood-brain barrier, making it a peripherally selective antagonist.[6] This property is advantageous for research in PAH as it allows for the specific investigation of the peripheral effects of serotonin antagonism on the pulmonary vasculature without the confounding influence of central nervous system effects. While other 5-HT2 receptor antagonists have shown promise in preclinical models of PAH, specific data on the use of this compound in this context is not yet available in published literature.[1][4][5] These application notes provide a framework for investigating the potential of this compound in established animal models of PAH based on the known mechanisms of serotonin in this disease and the reported effects of similar compounds.
Proposed Mechanism of Action of this compound in PAH
The proposed mechanism of action for this compound in PAH models centers on its ability to block the effects of serotonin on the pulmonary vasculature. By antagonizing 5-HT2 receptors on pulmonary artery smooth muscle cells, this compound is hypothesized to inhibit serotonin-induced vasoconstriction and proliferation, thereby attenuating the key pathological features of PAH.
Figure 1: Proposed mechanism of this compound in PAH.
Experimental Protocols for Evaluating this compound in PAH Models
Two widely used and well-characterized animal models for inducing PAH are the monocrotaline (MCT) rat model and the chronic hypoxia-induced PAH model. The following are detailed protocols for evaluating the efficacy of this compound in these models.
Monocrotaline (MCT)-Induced PAH Model in Rats
Rationale: A single subcutaneous injection of MCT in rats reliably induces key features of human PAH, including pulmonary vascular remodeling, increased pulmonary artery pressure, and right ventricular hypertrophy.[7]
Experimental Workflow:
Figure 2: Experimental workflow for MCT-induced PAH model.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered.
-
Treatment Groups:
-
Group 1: Sham (saline injection) + Vehicle control
-
Group 2: MCT + Vehicle control
-
Group 3: MCT + this compound (low dose, e.g., 1 mg/kg/day, intraperitoneal)
-
Group 4: MCT + this compound (high dose, e.g., 5 mg/kg/day, intraperitoneal)
-
Group 5: MCT + Positive control (e.g., Sildenafil, 25 mg/kg/day, oral gavage)
-
-
Drug Administration: Treatment should commence either on the same day as MCT injection (prophylactic) or after the establishment of PAH (e.g., day 14, therapeutic). Administration is typically performed daily for 14-28 days.
-
Endpoint Measurements (at day 28):
-
Hemodynamics: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Histology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling (medial wall thickness).
-
Chronic Hypoxia-Induced PAH Model
Rationale: Exposure of rodents to chronic hypoxia is a well-established model that mimics some forms of human PAH, particularly those associated with chronic obstructive pulmonary disease or high altitude.
Experimental Workflow:
Figure 3: Experimental workflow for hypoxia-induced PAH model.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
PAH Induction: House animals in a hypoxic chamber with 10% oxygen for 2 to 4 weeks.
-
Treatment Groups:
-
Group 1: Normoxia + Vehicle control
-
Group 2: Hypoxia + Vehicle control
-
Group 3: Hypoxia + this compound (low dose)
-
Group 4: Hypoxia + this compound (high dose)
-
-
Drug Administration: Administer this compound or vehicle daily for the duration of the hypoxic exposure.
-
Endpoint Measurements: At the end of the hypoxic period, perform the same endpoint measurements as described for the MCT model (hemodynamics, Fulton index, and histology).
Data Presentation: Expected Outcomes
While direct experimental data for this compound in PAH models is not available, the following tables present hypothetical data based on the reported efficacy of other 5-HT2 receptor antagonists in similar models. These tables are for illustrative purposes to guide researchers on the expected magnitude of effects.
Table 1: Representative Hemodynamic and Right Ventricular Hypertrophy Data in MCT-Induced PAH Model
| Treatment Group | RVSP (mmHg) | Fulton Index (RV/LV+S) |
| Sham + Vehicle | 25 ± 3 | 0.25 ± 0.03 |
| MCT + Vehicle | 65 ± 8 | 0.55 ± 0.06 |
| MCT + Xylamidine (Low Dose) | 50 ± 6 | 0.45 ± 0.05 |
| MCT + Xylamidine (High Dose) | 40 ± 5 | 0.38 ± 0.04 |
| MCT + Sildenafil | 38 ± 4 | 0.35 ± 0.04 |
| Data are presented as mean ± SD. *p < 0.05 vs. MCT + Vehicle; **p < 0.01 vs. MCT + Vehicle. |
Table 2: Representative Data on Pulmonary Artery Remodeling in MCT-Induced PAH Model
| Treatment Group | Medial Wall Thickness (%) |
| Sham + Vehicle | 15 ± 2 |
| MCT + Vehicle | 45 ± 5 |
| MCT + Xylamidine (Low Dose) | 35 ± 4* |
| MCT + Xylamidine (High Dose) | 28 ± 3 |
| MCT + Sildenafil | 25 ± 3 |
| Data are presented as mean ± SD. *p < 0.05 vs. MCT + Vehicle; **p < 0.01 vs. MCT + Vehicle. |
Conclusion
This compound, as a peripherally acting 5-HT2 receptor antagonist, represents a valuable research tool for elucidating the role of serotonin in the pathophysiology of pulmonary arterial hypertension. The provided protocols offer a comprehensive framework for investigating its potential therapeutic effects in well-established animal models. The expected outcomes, based on the effects of similar compounds, suggest that this compound could attenuate the development of PAH by reducing pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling. However, it is crucial to emphasize that direct experimental validation is necessary to confirm these hypothesized effects and to establish a definitive dose-response relationship. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for PAH.
References
- 1. Serotonin receptor antagonist inhibits monocrotaline-induced pulmonary hypertension and prolongs survival in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C-122, a novel antagonist of serotonin receptor 5-HT2B, prevents monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Xylamidine Tosylate Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine tosylate is a peripherally selective serotonin antagonist with primary activity at the 5-HT2A and 5-HT2C receptors. Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral roles of serotonin signaling without the confounding central nervous system effects. These application notes provide detailed protocols for the preparation and intraperitoneal administration of this compound in rats, along with relevant data and visualizations of its mechanism of action.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the administration of this compound in rats.
| Parameter | Value | Species/Strain | Route of Administration | Effect | Reference |
| Dosage | 0.1 mg/kg | Rat | Intraperitoneal (i.p.) | Antagonized pressor response to intravenous serotonin. | [1] |
| 0.3 mg/kg | Rat | Intraperitoneal (i.p.) | Antagonized pressor response to intravenous serotonin. | [1] | |
| 1 mg/kg | Rat | Intraperitoneal (i.p.) | Did not antagonize the elevation of serum corticosterone by quipazine. | [1] | |
| 3 mg/kg | Rat | Intraperitoneal (i.p.) | Did not antagonize the elevation of serum corticosterone by quipazine. | [1] | |
| Solubility | < 1 mg/ml | Not Specified | Not Specified | Indicates the product is slightly soluble or insoluble. | |
| Pharmacokinetics | Not Available | - | - | - | - |
| LD50 | Not Available | - | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (23-25 gauge)
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dose.
-
Weigh the compound: Accurately weigh the this compound powder using an analytical balance.
-
Reconstitution:
-
Due to the low aqueous solubility of this compound (<1 mg/ml), a suspension may need to be prepared.
-
Aseptically add the appropriate volume of sterile saline to the weighed this compound in a sterile tube or vial.
-
For a 1 mg/ml stock solution, add 1 ml of sterile saline for every 1 mg of this compound.
-
-
Suspension Preparation:
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
If particle clumps are still visible, sonicate the suspension for 5-10 minutes in a bath sonicator.
-
Visually inspect the suspension to ensure it is homogenous before each withdrawal.
-
-
Storage: It is recommended to prepare the suspension fresh before each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the suspension to return to room temperature and vortex thoroughly to ensure uniformity.
Note on Vehicle Selection: While sterile saline is a common vehicle for intraperitoneal injections, the poor solubility of this compound may necessitate the use of alternative vehicles such as a small percentage of DMSO or Tween 80 in saline to improve solubility. However, any alternative vehicle should be tested for its own potential physiological effects in a control group.
Protocol 2: Intraperitoneal (IP) Administration in Rats
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge, ½ to 1 inch length)
-
Appropriate animal restraint device (if necessary)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Handle the rat calmly and securely to minimize stress.
-
For a two-person technique (recommended), one person restrains the rat by firmly holding it around the shoulders with one hand and supporting the hindquarters with the other. The rat should be tilted with its head slightly downwards.
-
For a one-person technique, grasp the rat by the loose skin at the back of the neck and support the body.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located in the lower left quadrant, and the bladder.
-
-
Preparation of Injection Site:
-
Swab the injection site with 70% ethanol.
-
-
Injection:
-
Gently lift the skin and underlying abdominal wall with your fingers.
-
Insert the needle at a 10-20 degree angle, with the bevel facing up.
-
Advance the needle approximately 0.5 to 1 cm into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Aspirate gently by pulling back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, withdraw the needle and prepare a new sterile injection.
-
If aspiration is clear, inject the calculated volume of the this compound suspension slowly and steadily.
-
-
Post-injection Care:
-
Withdraw the needle smoothly.
-
Return the rat to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain, for a few hours post-injection.
-
Visualizations
Signaling Pathways
This compound acts as an antagonist at 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. The following diagrams illustrate the canonical signaling cascade of these receptors, which is inhibited by this compound.
Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in an experiment involving the administration of this compound to rats.
Caption: Experimental workflow for this compound administration.
References
Troubleshooting & Optimization
Navigating Xylamidine Tosylate Solubility Challenges in PBS: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Xylamidine tosylate, ensuring its complete dissolution in Phosphate-Buffered Saline (PBS) is a critical first step for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this peripheral serotonin antagonist.
Troubleshooting Guide: Overcoming this compound Solubility Issues in PBS
Researchers may face challenges in dissolving this compound in PBS due to its inherently low aqueous solubility. The following section provides a step-by-step guide to troubleshoot and resolve these issues.
Initial Observation: Precipitate or Cloudiness in PBS Solution
If you observe a precipitate, cloudiness, or incomplete dissolution after adding this compound to PBS, it is crucial to address this to ensure the desired concentration is achieved and to avoid inaccurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions like PBS?
A1: this compound has low water solubility, generally less than 1 mg/mL.[1] This can make direct dissolution in PBS challenging, especially at higher concentrations.
Q2: Why is my this compound not dissolving in PBS at room temperature?
A2: Several factors can contribute to this issue. The compound's low intrinsic aqueous solubility is the primary reason. Additionally, the pH of your PBS solution and the particle size of the this compound powder can influence the rate and extent of dissolution.
Q3: Can I heat the PBS solution to improve solubility?
A3: Gentle warming can be attempted to aid dissolution. However, it is crucial to monitor the temperature closely and be aware of the potential for degradation of the compound at elevated temperatures. The stability of this compound under such conditions should be verified.
Q4: Are there alternative buffers I can use if I cannot achieve solubility in PBS?
A4: While PBS is a common physiological buffer, the choice of an alternative will depend on your specific experimental requirements. Buffers with a slightly more acidic pH might offer a modest improvement in solubility for this basic compound, but compatibility with your assay is paramount.
Q5: How should I prepare a stock solution of this compound?
A5: Preparing a concentrated stock solution in an appropriate organic solvent is the recommended approach.[2] DMSO is a commonly used solvent for this purpose.[2] For example, a 10 mM stock solution can be prepared in 100% DMSO and then diluted to the final working concentration in your aqueous experimental medium, such as PBS. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).
Quantitative Data Summary
| Solvent/Buffer | Solubility | Recommended Stock Concentration | Source |
| Water | < 1 mg/mL (Slightly soluble to insoluble) | Not Recommended for high concentrations | [1] |
| DMSO | Soluble | 10 mM or higher | [2] |
| PBS | Low solubility, precipitation may occur | Dependent on final desired concentration; use of co-solvent recommended | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 484.61 g/mol , dissolve 4.85 mg in 1 mL of DMSO).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your pre-warmed (e.g., 37°C) PBS to the final desired working concentration. It is crucial to add the DMSO stock to the PBS and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (e.g., <0.5% v/v).
-
Verification: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, further optimization of the protocol, such as lowering the final concentration or adjusting the co-solvent percentage, may be necessary.
Visualizing the Troubleshooting Process and Mechanism of Action
To further aid researchers, the following diagrams illustrate the recommended troubleshooting workflow and the signaling pathway of this compound.
References
Technical Support Center: Optimizing Xylamidine Tosylate Concentration in Cell Culture
For researchers, scientists, and drug development professionals utilizing Xylamidine tosylate, this technical support center provides essential guidance on optimizing its effective concentration in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peripherally selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Its peripheral selectivity means it does not readily cross the blood-brain barrier, making it a valuable tool for isolating and studying peripheral serotonergic effects.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A precise starting concentration can vary significantly depending on the cell line and the specific experimental endpoint. However, based on its potent antagonist activity at 5-HT2 receptors demonstrated in in vitro tissue bath assays, a logical starting point for cell-based assays would be in the low micromolar (µM) to nanomolar (nM) range.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
This compound has low solubility in aqueous solutions (< 1 mg/mL).[1] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Table 1: Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage | -20°C for up to 1 year[1] |
Note: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider concentration range, starting from low nanomolar to high micromolar. |
| Poor solubility in media | Ensure the final concentration of this compound does not exceed its solubility limit in your culture medium. Prepare fresh dilutions from a DMSO stock solution for each experiment. Visually inspect for any precipitation after adding to the medium. |
| Compound degradation | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Low receptor expression | Confirm the expression of 5-HT2A or 5-HT2C receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect experimental readout | Ensure your assay is sensitive enough to detect the downstream effects of 5-HT2A/2C receptor blockade. |
Issue 2: High levels of cell death or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration 50 (CC50). Use concentrations well below the CC50 for your experiments. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Off-target effects | At very high concentrations, the selectivity of the compound may be reduced. Use the lowest effective concentration determined from your dose-response studies. |
| Contamination | Ensure aseptic techniques are followed during stock solution preparation and cell culture manipulations. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells expressing 5-HT2A or 5-HT2C receptors
-
Complete cell culture medium
-
This compound
-
A known 5-HT2A/2C receptor agonist (e.g., serotonin)
-
Assay-specific reagents for measuring downstream signaling (e.g., calcium influx assay kit, IP-One assay kit)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from your stock solution. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add the agonist to the wells (except for the negative control wells) and incubate for the time specified by your downstream assay.
-
Assay Readout: Measure the response using a plate reader according to the manufacturer's instructions for your chosen assay.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Data Presentation
Table 2: Hypothetical Dose-Response Data for this compound
| This compound (nM) | % Inhibition of Agonist Response |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 52 |
| 100 | 85 |
| 1000 | 98 |
| IC50 | ~9 nM |
Table 3: Hypothetical Cytotoxicity Data for this compound
| This compound (µM) | % Cell Viability |
| 0.1 | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 70 |
| 100 | 45 |
| CC50 | >100 µM |
Visualizations
Caption: 5-HT2A/2C receptor signaling and antagonism by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Identifying and minimizing off-target effects of Xylamidine tosylate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Xylamidine tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripherally selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors. It also exhibits a lesser extent of antagonism at the 5-HT1A receptor.[1] Its peripheral selectivity is attributed to its inability to cross the blood-brain barrier, making it a useful tool for studying peripheral serotonergic responses without central nervous system effects.
Q2: What are the potential off-target effects of this compound?
Q3: How can I experimentally identify the off-target effects of this compound?
A3: A systematic approach is recommended to identify potential off-target effects:
-
Broad Target Screening: Utilize commercial services that offer broad receptor and kinase screening panels (e.g., Eurofins SafetyScreen, CEREP panels). These services test the compound against hundreds of targets to identify potential interactions.
-
Kinome Profiling: Perform a kinome scan to assess for any inhibitory activity against a wide range of protein kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can be adapted to identify unknown binding partners.
-
Phenotypic Screening: Compare the observed cellular phenotype with known effects of inhibiting the primary targets. Discrepancies may suggest the involvement of off-target effects.
Q4: What strategies can be employed to minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for data interpretation:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Use Structurally Unrelated Antagonists: Confirm findings by using other 5-HT2A/2C antagonists with different chemical scaffolds. If the biological effect is consistent, it is more likely to be an on-target effect.
-
Control Experiments: In cell-based assays, include control cells that do not express the target receptor to identify non-specific effects.
-
Rescue Experiments: If an off-target is identified, attempt to rescue the phenotype by co-administering a specific agonist or antagonist for that off-target.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a target deconvolution strategy (see FAQ 3). Use a structurally unrelated 5-HT2A/2C antagonist to confirm the phenotype. |
| Cell line variability | Ensure consistent cell passage number and health. Periodically verify the expression of the target receptors. |
| Compound solubility/stability | Prepare fresh stock solutions of this compound. Confirm solubility in your cell culture media. |
| Assay artifacts | Run appropriate vehicle controls (e.g., DMSO). For fluorescence-based assays, check for compound autofluorescence. |
Problem 2: Difficulty confirming target engagement with CETSA.
| Possible Cause | Troubleshooting Step |
| Insufficient thermal stabilization | Optimize the heating temperature and duration. The thermal shift for GPCRs can be subtle. |
| Low receptor expression | Use a cell line with high expression of the target receptor. |
| Antibody issues (for Western Blot detection) | Validate the primary antibody for specificity and sensitivity. Ensure optimal antibody concentrations and incubation times. |
| Ligand not reaching the target in intact cells | Confirm cellular uptake of this compound, although as a peripheral antagonist, its cell permeability may be limited. Consider performing CETSA on cell lysates. |
Data Presentation
A comprehensive off-target binding profile for this compound is not publicly available. Researchers should generate this data empirically. The following tables provide a template for presenting such data.
Table 1: Binding Affinities (Ki in nM) of this compound at Primary and Potential Off-Target GPCRs
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | [Insert experimental value] |
| 5-HT2A | [Insert experimental value] | |
| 5-HT2C | [Insert experimental value] | |
| [Other 5-HT subtypes] | [Insert experimental value] | |
| Adrenergic | α1A | [Insert experimental value] |
| α2A | [Insert experimental value] | |
| β1 | [Insert experimental value] | |
| [Other adrenergic subtypes] | [Insert experimental value] | |
| Dopamine | D1 | [Insert experimental value] |
| D2 | [Insert experimental value] | |
| [Other dopamine subtypes] | [Insert experimental value] | |
| Muscarinic | M1 | [Insert experimental value] |
| M2 | [Insert experimental value] | |
| [Other muscarinic subtypes] | [Insert experimental value] | |
| Histamine | H1 | [Insert experimental value] |
| [Other histamine subtypes] | [Insert experimental value] | |
| [Other GPCRs] | [Insert experimental value] |
Table 2: Kinase Inhibition Profile of this compound (% Inhibition at 1 µM)
| Kinase Family | Kinase | % Inhibition at 1 µM |
| [e.g., Tyrosine Kinase] | [e.g., SRC] | [Insert experimental value] |
| [e.g., Serine/Threonine Kinase] | [e.g., AKT1] | [Insert experimental value] |
| [...] | [...] | [...] |
Experimental Protocols
Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound for 5-HT receptors.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest.
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C, [³H]-8-OH-DPAT for 5-HT1A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value.
Calcium Flux Assay for 5-HT2A/2C Functional Antagonism
This protocol assesses the functional antagonism of this compound at Gq-coupled 5-HT2A and 5-HT2C receptors.
Materials:
-
Cells expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Serotonin (as the agonist).
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject serotonin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Record the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of this compound on the serotonin-induced calcium influx.
Mandatory Visualizations
References
Technical Support Center: Xylamidine Tosylate in Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Xylamidine tosylate in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Its key feature is that it does not readily cross the blood-brain barrier, making it a valuable tool for isolating and studying the peripheral effects of serotonin signaling without directly influencing central nervous system (CNS) targets that regulate behavior.[1][2]
Q2: What are the common applications of this compound in behavioral research?
A2: this compound is primarily used to investigate the role of peripheral serotonin receptors in various physiological and behavioral processes. Common applications include studying its effects on appetite and food intake, cardiovascular responses, and differentiating peripheral from central effects of other serotonergic drugs.[2]
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound can be dissolved in saline for intraperitoneal (i.p.) injection. A common stock solution can be prepared in DMSO and then further diluted. For example, a 10 mg/mL stock in DMSO can be diluted in a vehicle of DMSO, Tween 80, and saline. It is crucial to ensure the final solution is clear and free of precipitates. Always prepare fresh solutions or assess the stability of stored solutions.
Q4: What are the expected behavioral effects of this compound when administered alone?
A4: When administered alone at appropriate doses, this compound is expected to have minimal to no direct effects on centrally-mediated behaviors such as locomotion, anxiety-like behavior in the elevated plus-maze, or conditioned place preference. Its effects should be limited to blocking peripheral 5-HT2A/2C receptor-mediated responses.
Troubleshooting Guide: Unexpected Behavioral Results
This guide addresses potential unexpected outcomes in behavioral studies involving this compound.
Issue 1: Unexpected Changes in Locomotor Activity
Symptoms:
-
Animals treated with this compound show a significant increase or decrease in distance traveled, rearing, or other locomotor behaviors in the open field test compared to vehicle controls.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Dose Leading to Partial CNS Penetration | While peripherally selective, very high doses might lead to minimal CNS entry. Solution: Perform a dose-response study to identify the lowest effective dose for peripheral blockade without central effects. Review literature for established peripherally-selective dose ranges (e.g., doses up to 3 mg/kg i.p. have been shown to not affect central serotonergic responses)[3]. |
| Indirect Systemic Effects | Peripheral 5-HT2A receptor blockade can alter cardiovascular parameters (e.g., blood pressure). These systemic changes might indirectly affect activity levels. Solution: Monitor basic physiological parameters (heart rate, blood pressure) if possible. Correlate any physiological changes with the observed behavioral alterations. |
| Off-Target Effects | Although primarily a 5-HT2A/2C antagonist, high concentrations could lead to interactions with other receptors. Solution: Consult literature for the receptor binding profile of Xylamidine. If off-target effects are suspected, consider using a structurally different peripheral 5-HT2A antagonist as a control. |
| Solution Formulation Issues | Improperly prepared or unstable solutions can lead to inconsistent dosing and unexpected effects. Solution: Ensure complete dissolution and stability of your this compound formulation. Prepare fresh solutions for each experiment whenever possible. |
Issue 2: Unanticipated Anxiolytic or Anxiogenic Effects
Symptoms:
-
In the elevated plus-maze (EPM) or similar anxiety assays, animals treated with this compound spend significantly more or less time in the open arms compared to controls.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Peripheral Serotonergic Tone Influencing Anxiety | Peripheral serotonin can contribute to the overall physiological state of the animal, which may indirectly influence anxiety-like behaviors. Solution: This could be a genuine finding. To confirm, use a second, structurally different peripheral 5-HT2A antagonist. Also, consider measuring peripheral serotonin levels. |
| Confounding Effects on Locomotion | Changes in overall activity can be misinterpreted as changes in anxiety. An animal that moves less overall will likely make fewer entries into the open arms. Solution: Always analyze total locomotor activity (e.g., total arm entries in the EPM) alongside anxiety-related parameters. |
| Stress of Injection Procedure | The stress of the injection can be a confounding factor in anxiety tests. Solution: Ensure all animals are habituated to the handling and injection procedures. Include a saline-injected control group to account for injection stress. |
Issue 3: Conditioned Place Preference (CPP) or Aversion (CPA)
Symptoms:
-
Animals develop a significant preference or aversion for the chamber paired with this compound administration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Mild Systemic Malaise or Rewarding Sensation | Blockade of peripheral serotonin receptors could induce a subtle aversive or rewarding interoceptive state. Solution: This may be a real, albeit unexpected, effect. To investigate further, use a range of doses and consider pairing the drug with both distinct and similar environments to assess the strength of the conditioning. |
| Interaction with the Unconditioned Stimulus (US) | If used in combination with another drug, Xylamidine could be altering the peripheral effects of the US, thereby modulating its rewarding or aversive properties. Solution: This is the intended use in many cases. Ensure your experimental design includes groups for each drug alone and in combination to dissect the nature of the interaction. |
| Confounding Environmental Factors | The CPP paradigm is sensitive to subtle environmental cues. Solution: Ensure the conditioning chambers are counterbalanced and that the only variable between chambers is the drug administration. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from behavioral experiments to illustrate expected outcomes. Note: These are representative data and may not reflect the results of all studies.
Table 1: Open Field Test - Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | 2500 ± 150 | 45 ± 5 |
| Xylamidine | 1 | 2450 ± 160 | 43 ± 6 |
| Xylamidine | 3 | 2400 ± 140 | 41 ± 5 |
| 5-HT2A Agonist (Central) | X | 3500 ± 200 | 60 ± 7 |
| Xylamidine + 5-HT2A Agonist | 3 + X | 3450 ± 210 | 58 ± 8 |
Table 2: Elevated Plus-Maze - Anxiety-Like Behavior
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | Total Arm Entries |
| Vehicle | - | 25 ± 3 | 30 ± 4 |
| Xylamidine | 1 | 26 ± 4 | 29 ± 5 |
| Xylamidine | 3 | 24 ± 3 | 28 ± 4 |
| Anxiolytic Drug | Y | 45 ± 5 | 32 ± 4 |
| Anxiogenic Drug | Z | 10 ± 2 | 25 ± 3 |
Experimental Protocols
Protocol 1: Open Field Test
Objective: To assess general locomotor activity.
Materials:
-
Open field arena (e.g., 40x40x40 cm)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via i.p. injection.
-
After a pre-determined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record activity for 15-30 minutes using the video tracking system.
-
Analyze data for total distance traveled, time spent in the center vs. periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between animals.
Protocol 2: Elevated Plus-Maze
Objective: To assess anxiety-like behavior.
Materials:
-
Elevated plus-maze apparatus
-
Video tracking software
-
This compound solution
-
Vehicle solution
Procedure:
-
Habituate animals to the testing room with dim lighting.
-
Administer this compound or vehicle (i.p.).
-
After the pretreatment period, place the animal in the center of the maze, facing an open arm.
-
Record the session for 5 minutes.
-
Analyze the percentage of time spent in the open arms and the number of entries into the open and closed arms.
-
Clean the maze thoroughly between trials.
Visualizations
Caption: Xylamidine's peripheral 5-HT2A receptor antagonism.
Caption: General workflow for a behavioral study with Xylamidine.
Caption: Troubleshooting unexpected results with Xylamidine.
References
Technical Support Center: Troubleshooting Xylamidine Tosylate Experiments
Welcome to the technical support center for Xylamidine tosylate experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to a lack of reproducibility in experiments involving this compound.
Reagent Quality and Handling
Question: My this compound solution appears to have lost activity over time. What are the proper storage and handling procedures?
Answer: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: The powdered form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years. Once dissolved in a solvent, it should be stored at -80°C and is typically stable for up to one year[1].
-
Solution Preparation: Due to its limited solubility in aqueous solutions, it is advisable to prepare stock solutions in an appropriate organic solvent, such as DMSO. For final experimental concentrations, further dilution in aqueous buffers should be done immediately before use.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.
-
Light Sensitivity: While not explicitly documented as highly light-sensitive, it is good laboratory practice to protect solutions from prolonged exposure to light.
Question: I am observing high background or non-specific effects in my assay. Could this be related to the purity of my this compound?
Answer: Yes, impurities in your this compound sample can significantly impact your experimental results.
-
Source of Impurities: Impurities can arise from the synthesis process or from degradation over time. Xylamidine is an amidine, and this functional group can be susceptible to hydrolysis[2].
-
Impact of Impurities: These impurities may have off-target effects or interfere with the assay readout, leading to high background, reduced potency, or even unexpected agonist-like effects.
-
Quality Control: It is crucial to use highly pure this compound. The purity of the compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). If you are unsure about the purity of your compound, consider obtaining a fresh batch from a reputable supplier or performing your own purity analysis.
Experimental Design and Execution
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes of this variability?
Answer: Variability in IC50 values is a common issue in pharmacology and can stem from several factors:
-
Cell Line and Receptor Density: The IC50 value is dependent on the specific cell line used and the expression level of the 5-HT2A receptor. Different cell lines can have different receptor densities and downstream signaling efficiencies, which will affect the apparent potency of an antagonist.
-
Agonist Concentration: In a competitive antagonism assay, the IC50 value is directly influenced by the concentration of the agonist used. Ensure that you are using a consistent concentration of the agonist (e.g., the EC50 or EC80) across all experiments.
-
Incubation Time: The incubation time for the antagonist and agonist should be sufficient to reach equilibrium. Insufficient incubation times can lead to an underestimation of the antagonist's potency.
-
Assay-Specific Parameters: Factors such as buffer composition, temperature, and the presence of serum proteins can all influence the binding of this compound to its target and affect the IC50 value. Serum proteins, for instance, can bind to the compound and reduce its free concentration[3].
Question: I am not observing the expected antagonist effect of this compound in my in vivo experiment. What could be the reason?
Answer: In vivo experiments introduce additional layers of complexity. Here are some potential reasons for a lack of effect:
-
Blood-Brain Barrier Penetration: Xylamidine is known to be a peripherally selective antagonist, meaning it does not readily cross the blood-brain barrier[4][5]. If your experimental model requires central 5-HT2A receptor blockade, this compound may not be the appropriate tool.
-
Pharmacokinetics: The dose, route of administration, and metabolism of this compound will influence its concentration at the target tissue. It is important to perform pharmacokinetic studies to ensure that an effective concentration of the drug is reaching the peripheral 5-HT2A receptors for a sufficient duration.
-
Off-Target Effects: While primarily targeting 5-HT2A and 5-HT2C receptors, Xylamidine may have off-target effects at higher concentrations that could confound the interpretation of in vivo results[5].
Data Analysis and Interpretation
Question: How should I properly analyze and interpret my antagonism data?
Answer: For competitive antagonists like this compound, a Schild analysis is the gold standard for determining the antagonist's affinity (Kb) for the receptor.
-
Schild Analysis: This method involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the Kb.
-
IC50 vs. Ki: While the IC50 value is a useful measure of potency, it is dependent on the experimental conditions. The Ki value (inhibitory constant) is a more absolute measure of affinity and can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Kd of the agonist is known.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the literature. Note that these values can vary depending on the experimental conditions.
Table 1: Binding Affinities (Ki) of Xylamidine for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2 | [3H]Spiperone | Rat Frontal Cortex | 1.8 | [4] |
| 5-HT1 | [3H]Serotonin | Rat Brain | >1000 | [4] |
Table 2: Functional Potency (IC50/EC50) of Xylamidine
| Assay Type | Agonist | Tissue/Cell Line | IC50/EC50 (nM) | Reference |
| Serotonin-induced contraction | Serotonin | Rat Jugular Vein | ~10 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from a general method for 96-well filter plate assays[6].
Materials:
-
Receptor Source: Rat frontal cortex membrane preparation.
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
Non-specific Binding Control: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Millipore MultiScreen plates with GF/B filters.
-
Scintillation Counter: Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or unlabeled antagonist (for non-specific binding) or this compound at various concentrations.
-
50 µL of [3H]Ketanserin at a concentration near its Kd (e.g., 1-2 nM).
-
100 µL of the membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathways
This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that can signal through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway.
Caption: The Gq/11 signaling pathway activated by the 5-HT2A receptor.
Caption: The β-arrestin pathway involved in 5-HT2A receptor desensitization and signaling.
Troubleshooting Workflow
If you are experiencing non-reproducible results with your this compound experiments, follow this logical workflow to identify the potential source of the problem.
Caption: A logical workflow for troubleshooting non-reproducible this compound experiments.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A case study of delayed serotonin syndrome: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal studies with Xylamidine tosylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability and challenges researchers may encounter when using Xylamidine tosylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Its key feature is that it does not cross the blood-brain barrier, making it an invaluable tool for isolating and studying the peripheral effects of serotonin signaling without confounding central nervous system effects like sedation.[1][2]
Q2: Why am I observing high variability in my animal study results with this compound?
A2: Variability in preclinical animal studies is a common challenge and can stem from multiple sources. These can be broadly categorized as biological factors (e.g., species, strain, age, sex, genetics, microbiome, and health status of the animals), environmental factors (e.g., housing conditions, diet, noise, and handling), and experimental procedure inconsistencies (e.g., dosing accuracy, timing of administration, and measurement techniques). Drug-specific properties such as solubility and dose can also contribute to pharmacokinetic variability.[3][4][5][6][7]
Q3: What are the typical effective doses of this compound in animal models?
A3: The effective dose of this compound can vary depending on the animal model, species, and the specific peripheral response being investigated. For instance, in rats, intraperitoneal (i.p.) doses of 0.1 and 0.3 mg/kg have been shown to antagonize the pressor response to intravenously injected serotonin.[2] In studies of 5-HT-induced anorexia in rats, higher doses of 1.0 and 2.0 mg/kg have been used.[8]
Q4: Can this compound be used to study central nervous system (CNS) effects of 5-HT2A receptor antagonism?
A4: No, this compound is specifically designed to be peripherally selective and does not readily cross the blood-brain barrier.[1][2] Therefore, it is not suitable for studying the direct CNS effects of 5-HT2A receptor blockade. Its primary utility lies in differentiating peripheral from central serotonergic mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent Antagonism of Peripheral 5-HT Agonist Effects
Question: I am observing inconsistent or weak antagonism of a known peripheral 5-HT2A agonist despite administering this compound. What could be the cause?
Possible Causes and Solutions:
-
Inadequate Dose: The dose of this compound may be insufficient to fully block the peripheral 5-HT2A receptors in your specific model or for the potency of the agonist used.
-
Solution: Conduct a dose-response study to determine the optimal dose of this compound for your experimental conditions. Start with doses reported in the literature (see table below) and titrate up or down as needed.
-
-
Timing of Administration: The timing of this compound administration relative to the agonist may not be optimal for achieving peak receptor occupancy at the time of agonist challenge.
-
Solution: Review available pharmacokinetic data for similar compounds if specific data for Xylamidine is unavailable. Empirically test different pre-treatment times (e.g., 30, 60, 90 minutes) before administering the 5-HT agonist.
-
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous, intravenous) may result in variable absorption and bioavailability.
-
Solution: Ensure consistent administration technique. The intraperitoneal (i.p.) route is commonly reported for Xylamidine.[2] If variability persists, consider a route with more direct systemic access, such as intravenous (i.v.) administration, if feasible for your experimental design.
-
-
Involvement of Other Receptors: The peripheral effect you are measuring may not be exclusively mediated by 5-HT2A receptors. Other serotonin receptor subtypes could be involved.[8]
-
Solution: Review the literature to understand the full receptor profile of the agonist you are using and the receptor subtypes implicated in the physiological response you are studying. Consider using more selective agonists or a combination of antagonists to dissect the pharmacology.
-
Issue 2: High Inter-Animal Variability in Response
Question: There is a large degree of variation in the measured response to this compound between individual animals in the same treatment group. How can I reduce this?
Possible Causes and Solutions:
-
Biological Heterogeneity: Even within the same strain, individual animals can have genetic and physiological differences that affect drug response.[4]
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Ensure all animals are of the same sex, age, and have been sourced from the same vendor and cohort if possible. Report the characteristics of your animals in detail.
-
-
Environmental Stressors: Variations in the animals' environment can lead to stress, which can alter physiological responses and drug metabolism.
-
Solution: Standardize housing conditions, including light-dark cycles, temperature, and humidity. Handle animals consistently and allow for an adequate acclimatization period before starting experiments.
-
-
Inconsistent Dosing: Inaccurate dosing, especially with small volumes, can be a significant source of variability.
-
Solution: Prepare fresh solutions of this compound for each experiment. Use calibrated pipettes and ensure the injection volume is appropriate for the animal's weight. Have a second researcher double-check dose calculations.
-
Quantitative Data Summary
| Animal Model | Species | This compound Dose | Route of Administration | Effect Observed | Reference |
| Serotonin-Induced Pressor Response | Rat | 0.1 and 0.3 mg/kg | i.p. | Antagonism of the pressor response to intravenous serotonin. | [2] |
| 5-HT-Induced Anorexia | Rat | 1.0 and 2.0 mg/kg | i.p. | Antagonism of the decrease in food intake induced by peripheral 5-HT. | [8] |
| 5-HT-Induced Hypothermia | Mouse | Not specified | Not specified | Strong reduction of 5-HT-induced hypothermia. |
Experimental Protocols
Protocol 1: Antagonism of Serotonin-Induced Pressor Response in Pithed Rats
This protocol is adapted from methodologies described for investigating peripheral vascular responses to serotonin.[2]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-350g).
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Insert a tracheal cannula to facilitate respiration.
-
Pith the rat by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular reflexes.
-
Artificially respire the animal with room air.
-
-
Catheterization:
-
Catheterize the jugular vein for intravenous drug administration.
-
Catheterize the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.
-
-
Drug Administration and Measurement:
-
Allow the animal's blood pressure to stabilize.
-
Administer this compound (0.1 or 0.3 mg/kg) or vehicle (e.g., saline) via the jugular vein cannula.
-
After a pre-determined pretreatment time (e.g., 30 minutes), administer a bolus of serotonin (e.g., 10 µg/kg, i.v.).
-
Record the change in mean arterial pressure.
-
-
Data Analysis:
-
Calculate the peak pressor response to serotonin in both vehicle- and Xylamidine-treated groups.
-
Compare the responses between groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the pressor response in the Xylamidine group indicates antagonism.
-
Protocol 2: Investigation of Xylamidine's Effect on 5-HT-Induced Anorexia in Rats
This protocol is based on studies of feeding behavior.[8]
-
Animal Housing and Acclimatization:
-
Individually house male Wistar rats (200-300g) in cages that allow for accurate food intake measurement.
-
Acclimatize the rats to the housing and handling for at least one week.
-
Train the rats to a scheduled feeding paradigm, for example, by providing food for a limited period each day.
-
-
Experimental Procedure:
-
Fast the rats overnight (e.g., 16-18 hours) with free access to water.
-
Weigh the rats and the pre-weighed food containers.
-
Administer this compound (1.0 or 2.0 mg/kg, i.p.) or vehicle.
-
After a 30-minute pretreatment period, administer 5-hydroxytryptamine (5-HT) (e.g., 2 mg/kg, i.p.) or vehicle.
-
Immediately present the pre-weighed food to the rats.
-
-
Data Collection and Analysis:
-
Measure food intake at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Calculate the cumulative food intake for each animal.
-
Compare the food intake between the different treatment groups (Vehicle/Vehicle, Vehicle/5-HT, Xylamidine/5-HT) using ANOVA to determine if Xylamidine antagonizes the anorectic effect of 5-HT.
-
Visualizations
Caption: Peripheral 5-HT2A Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for Investigating this compound Effects.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT 2A and 5-HT 2C receptor antagonism differentially modulate reinforcement learning and cognitive flexibility: behavioural and computational evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential for Xylamidine tosylate to form tosylates with alcohols.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemical behavior of Xylamidine tosylate, particularly concerning its interaction with alcohols.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to form a tosylate with an alcohol?
No, this compound cannot be used to tosylate an alcohol. This compound is a salt composed of the Xylamidine cation and the tosylate anion. The tosylate anion is a very stable and poor nucleophile, making it incapable of reacting with an alcohol to form a new tosylate ester.
The standard and effective method for converting an alcohol to a tosylate involves reacting the alcohol with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base, such as pyridine or triethylamine.[1][2][3] In this reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.[3][4]
Q2: Why is the tosylate anion in this compound unreactive towards alcohols?
The tosylate anion (CH₃C₆H₄SO₃⁻) is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8), which makes it an excellent leaving group.[3] Its stability is due to the delocalization of the negative charge across the three oxygen atoms and the benzene ring through resonance.[5][6] This high stability means it has very low reactivity as a nucleophile and will not attack an alcohol.
The diagram below illustrates the dissociation of this compound in solution, yielding a stable tosylate anion.
Q3: What is the correct procedure for tosylating an alcohol?
The correct procedure involves using tosyl chloride (TsCl) and a base. The base neutralizes the HCl byproduct of the reaction.[3] This reaction converts the alcohol's hydroxyl group into a good leaving group (tosylate) while retaining the stereochemistry at the carbon atom.[4][7]
The diagram below shows the generally accepted mechanism for the tosylation of an alcohol.
Troubleshooting Guide
If you are encountering unexpected results in your experiments involving this compound and alcohols, consider the following troubleshooting steps.
Issue 1: An unexpected reaction is observed when this compound is present in an alcoholic solvent.
-
Possible Cause: The reactivity is likely due to other components in your reaction mixture, not the this compound itself. The tosylate salt is generally stable and unreactive under these conditions.
-
Recommendation:
-
Verify Purity: Ensure the this compound is pure and free from any leftover reagents from its synthesis, such as tosyl chloride.
-
Analyze Other Reagents: Scrutinize all other reagents in your experiment for potential reactivity with the alcohol.
-
Control Experiment: Run a control experiment without this compound to see if the unexpected reaction still occurs.
-
Issue 2: Attempting to use this compound as a tosylating agent results in no product.
-
Possible Cause: As explained in the FAQ, this compound cannot function as a tosylating agent.
-
Recommendation: To synthesize a tosylate from an alcohol, use the standard protocol with tosyl chloride (TsCl) and a suitable base.[8]
Data Summary
The following table summarizes the expected outcomes when an alcohol is treated with tosyl chloride versus this compound.
| Reagent | Reaction Conditions | Expected Outcome | Yield of Alkyl Tosylate |
| Tosyl Chloride (TsCl) | Pyridine or Et₃N, 0°C to RT | Tosylation of the alcohol | Good to Excellent |
| This compound | Any | No reaction | 0% |
Experimental Protocols
Protocol: General Procedure for the Tosylation of a Primary or Secondary Alcohol [2][9]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (Et₃N) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.), followed by the dropwise addition of a solution of tosyl chloride (1.2 eq.) in anhydrous DCM.
-
Stir the reaction mixture at 0°C and monitor the progress using Thin Layer Chromatography (TLC). If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-12 hours.[2][9]
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution, deionized water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude alkyl tosylate.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Ch8 : Tosylates [chem.ucalgary.ca]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to TPH1 Inhibition: Evaluating Xylamidine Tosylate and Other TPH1 Inhibitors in Peripheral Serotonin Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of therapeutic strategies aimed at mitigating the effects of peripheral serotonin. We will explore the efficacy of Tryptophan Hydroxylase 1 (TPH1) inhibitors and contrast their mechanism with that of peripherally acting serotonin receptor antagonists, exemplified by Xylamidine tosylate. This document is intended to be an objective resource, presenting supporting experimental data to aid in research and development decisions.
Introduction: Targeting Peripheral Serotonin
Serotonin (5-hydroxytryptamine, 5-HT), a crucial signaling molecule, exerts a wide range of physiological effects throughout the body. While its roles as a neurotransmitter in the central nervous system are well-known, the vast majority of serotonin is produced and acts in the periphery, primarily synthesized by enterochromaffin cells in the gastrointestinal tract. The rate-limiting enzyme in this peripheral synthesis is Tryptophan Hydroxylase 1 (TPH1).
Dysregulation of peripheral serotonin is implicated in a variety of pathologies, including carcinoid syndrome, pulmonary arterial hypertension, and inflammatory bowel disease. Consequently, attenuating the effects of peripheral serotonin is a key therapeutic goal. This can be achieved through two primary strategies:
-
Inhibition of Serotonin Synthesis: This approach targets the production of serotonin itself by inhibiting the TPH1 enzyme.
-
Blockade of Serotonin Receptors: This strategy involves antagonizing the receptors through which serotonin exerts its effects on target cells.
This guide will compare the efficacy of prominent TPH1 inhibitors and provide a clear distinction from the mechanism of action of peripheral serotonin receptor antagonists like this compound.
Mechanism of Action: TPH1 Inhibition vs. Receptor Antagonism
It is critical to understand the distinct mechanisms of action of the compounds discussed in this guide.
TPH1 Inhibitors: These small molecules directly bind to and inhibit the activity of the TPH1 enzyme, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a systemic reduction in the levels of peripheral serotonin.
This compound (Peripheral Serotonin Receptor Antagonist): Xylamidine does not inhibit the synthesis of serotonin. Instead, it acts as an antagonist at specific serotonin receptors, primarily the 5-HT2A and 5-HT2C receptors. By blocking these receptors, Xylamidine prevents serotonin from binding and initiating downstream signaling cascades. A key feature of Xylamidine is its inability to cross the blood-brain barrier, restricting its action to the periphery.
The following diagram illustrates the different points of intervention of these two classes of drugs in the serotonin pathway.
Validating the Peripheral-Only Action of Xylamidine Tosylate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xylamidine tosylate with other 5-HT2A receptor antagonists to validate its peripherally restricted action. The following sections present supporting experimental data, detailed methodologies for key in vivo assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of serotonin 5-HT2A and 5-HT2C receptors.[1] A key characteristic of Xylamidine is its inability to cross the blood-brain barrier (BBB), making it a valuable pharmacological tool for distinguishing between central and peripheral serotonergic effects.[1] This peripheral selectivity allows researchers to investigate the role of peripheral 5-HT2 receptors in various physiological and pathological processes without the confounding influence of central receptor blockade.
Comparative In Vivo Efficacy
The defining feature of Xylamidine's peripheral-only action is its differential efficacy in models of peripheral versus central 5-HT2A receptor activation. This is demonstrated by comparing its effects to centrally acting antagonists in two key in vivo rat models: the serotonin-induced pressor response (a peripheral model) and the quipazine-induced corticosterone elevation (a central model).
Table 1: Comparison of Antagonist Potency in Peripheral and Central 5-HT2A Receptor-Mediated Responses in Rats
| Compound | Peripheral Response: Antagonism of Serotonin-Induced Pressor Response (Effective Dose, i.p.) | Central Response: Antagonism of Quipazine-Induced Corticosterone Elevation (ED50, mg/kg, i.p.) | Crosses Blood-Brain Barrier |
| This compound | 0.1 - 0.3 mg/kg [1] | Inactive at 1 and 3 mg/kg [1] | No [1] |
| BW 501C67 | 0.1 - 0.3 mg/kg[1] | Inactive at 1 and 3 mg/kg[1] | No[1] |
| Mianserin | Potent Antagonist | 0.03 - 0.9 | Yes |
| Ketanserin | Potent Antagonist | 0.03 - 0.9 | Yes |
| Metergoline | Potent Antagonist | < 0.1[2] | Yes |
| LY 53857 | Potent Antagonist | 0.03 - 0.9 | Yes |
Data for centrally acting antagonists' ED50 on corticosterone elevation is presented as a range as specific individual values were not available in the cited literature.[1]
The data clearly illustrates that while Xylamidine and the similar compound BW 501C67 are potent in antagonizing the peripheral pressor response, they are completely ineffective at blocking the centrally mediated corticosterone response at significantly higher doses. In stark contrast, antagonists known to cross the blood-brain barrier are effective in both models.
Experimental Protocols
Serotonin-Induced Pressor Response in the Pithed Rat
This model assesses the effect of compounds on peripheral vascular 5-HT2A receptors.
Methodology:
-
Animal Preparation: Male rats are anesthetized, and a stainless-steel rod is inserted through the orbit and foramen magnum into the vertebral foramen to destroy the central nervous system, thus eliminating central cardiovascular control. The animals are artificially ventilated.
-
Instrumentation: The carotid artery is cannulated for continuous blood pressure monitoring. The jugular vein is cannulated for intravenous drug administration.
-
Procedure:
-
A stable baseline blood pressure is established.
-
Serotonin is administered intravenously to induce a pressor (blood pressure raising) response mediated by peripheral 5-HT2A receptors on vascular smooth muscle.
-
Test compounds (e.g., this compound or a comparator) are administered intraperitoneally (i.p.) prior to serotonin challenge.
-
The dose-dependent inhibition of the serotonin-induced pressor response by the antagonist is quantified.
-
Quipazine-Induced Corticosterone Elevation in the Rat
This model evaluates the central 5-HT2A receptor-mediated activation of the hypothalamic-pituitary-adrenal (HPA) axis.
Methodology:
-
Animal Handling: Male rats are handled for several days prior to the experiment to minimize stress-induced corticosterone release.
-
Drug Administration:
-
The 5-HT2A receptor antagonist (e.g., this compound or a comparator) is administered i.p. at various doses.
-
After a predetermined time, the serotonin agonist quipazine, which crosses the blood-brain barrier, is injected i.p. to stimulate central 5-HT2A receptors.
-
-
Sample Collection: At the time of peak corticosterone response (typically 30-60 minutes after quipazine administration), blood samples are collected.
-
Analysis: Serum or plasma is separated, and corticosterone levels are measured using a specific immunoassay (e.g., ELISA or RIA).[3][4] The ability of the antagonist to block the quipazine-induced rise in corticosterone is determined.
Visualizing the Validation Workflow and Pathways
Experimental Workflow for Validating Peripheral Action
Caption: Workflow for validating the peripheral action of Xylamidine.
Signaling Pathway of 5-HT2A Receptor Activation
Caption: Canonical 5-HT2A receptor signaling pathway.
Rationale for Peripheral Selectivity
Caption: Xylamidine's inability to cross the BBB restricts its action to the periphery.
Conclusion
The experimental evidence strongly supports the classification of this compound as a peripherally restricted 5-HT2A receptor antagonist. Its potent inhibition of a peripheral serotonergic response, coupled with its complete lack of efficacy in a centrally mediated model, provides clear in vivo validation of its peripheral-only action. This makes Xylamidine an invaluable tool for dissecting the distinct roles of central versus peripheral 5-HT2A receptors in health and disease.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sceti.co.jp [sceti.co.jp]
- 4. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonin Receptor Cross-Reactivity of Xylamidine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known cross-reactivity profile of Xylamidine tosylate with serotonin (5-hydroxytryptamine, 5-HT) receptors. Due to the limited availability of publicly accessible, comprehensive quantitative binding data for this compound across all serotonin receptor subtypes, this document focuses on summarizing the existing qualitative data, providing detailed experimental protocols for receptor binding and functional assays, and illustrating the key signaling pathways involved. This guide is intended to be a foundational resource for researchers aiming to further investigate the selectivity profile of this compound.
Introduction to this compound
Xylamidine is recognized primarily as a peripherally acting 5-HT2 receptor antagonist.[1] Its inability to cross the blood-brain barrier has made it a useful tool in distinguishing between central and peripheral serotonergic effects. Understanding its binding affinity and functional activity at various 5-HT receptor subtypes is crucial for interpreting experimental results and for the development of more selective therapeutic agents.
Serotonin Receptor Binding Profile of Xylamidine
Direct comparative studies have established that Xylamidine exhibits a higher affinity for the 5-HT2 receptor family compared to the 5-HT1 receptor family.
Table 1: Summary of Qualitative Binding Affinity of Xylamidine for Serotonin Receptor Families
| Receptor Family | Radioligand Displaced | Relative Affinity | Supporting Evidence |
| 5-HT1 | [³H]Serotonin | Less Potent Inhibitor | Studies have shown Xylamidine to be a less potent inhibitor of [³H]serotonin binding to 5-HT1 receptors in rat brain membranes.[2] |
| 5-HT2 | [³H]Spiperone | Potent Inhibitor | Xylamidine is a potent inhibitor of [³H]spiperone binding to 5-HT2 receptors in rat frontal cortex membranes.[2] It is also a potent antagonist of the 5-HT2 receptor-mediated contractile response to serotonin in the rat jugular vein.[2] |
Experimental Protocols for Assessing Cross-Reactivity
To facilitate further research into the selectivity profile of this compound, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay for 5-HT₂A Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound like this compound for the 5-HT₂A receptor.
Objective: To quantify the affinity of this compound for the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Ketanserin (a selective 5-HT₂A antagonist radioligand).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT₂A antagonist (e.g., Mianserin or Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the commercially prepared cell membranes on ice. Dilute the membranes in assay buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 150 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 150 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Calcium Mobilization Functional Assay for 5-HT₂A Receptors
This protocol describes a cell-based functional assay to determine if this compound acts as an antagonist at the 5-HT₂A receptor by measuring its ability to block serotonin-induced calcium mobilization.
Objective: To assess the functional antagonism of this compound at the 5-HT₂A receptor.
Materials:
-
Cell Line: A stable cell line co-expressing the human 5-HT₂A receptor and a promiscuous G-protein (like Gα16) that couples to the calcium signaling pathway (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-5).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Plate Reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer). Incubate the plate at 37°C for 45-60 minutes.
-
Compound Addition (Antagonist Mode):
-
Add various concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescent plate reader.
-
Add a pre-determined concentration of serotonin (typically the EC₈₀) to all wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound on the serotonin-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Serotonin Receptor Signaling Pathways
The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular events. The primary signaling pathways for the 5-HT1 and 5-HT2 receptor families are distinct, which underlies their different physiological effects.
5-HT₁ Receptor Signaling Pathway
5-HT₁ receptors are typically coupled to inhibitory G-proteins (Gᵢ/Gₒ).
Activation of 5-HT₁ receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and a subsequent inhibitory cellular response.
5-HT₂ Receptor Signaling Pathway
5-HT₂ receptors are coupled to stimulatory G-proteins (Gᵩ/G₁₁).
Activation of 5-HT₂ receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This cascade results in an excitatory cellular response.[5]
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent 5-HT₂ receptor antagonist with a comparatively lower affinity for 5-HT₁ receptors. However, a comprehensive quantitative assessment of its binding profile across all serotonin receptor subtypes is currently lacking in the public domain. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own detailed investigations into the cross-reactivity of this compound. Such studies are essential for a more complete understanding of its pharmacological profile and for the development of next-generation peripherally-selective serotonergic agents. It is recommended that future studies utilize a broad panel of recombinant human serotonin receptor subtypes to establish a definitive quantitative selectivity profile for this compound.
References
- 1. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 2. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 [pubmed.ncbi.nlm.nih.gov]
- 3. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Xylamidine Tosylate and BW 501C67: Peripherally Selective 5-HT2 Receptor Antagonists
For researchers and drug development professionals investigating the peripheral serotonergic system, Xylamidine tosylate and BW 501C67 represent valuable pharmacological tools. Both compounds are distinguished by their potent antagonism of 5-HT2A and 5-HT2C receptors, coupled with a crucial characteristic: an inability to readily cross the blood-brain barrier.[1][2][3][4] This peripheral selectivity allows for the targeted blockade of serotonin's effects in the periphery, such as on the cardiovascular and gastrointestinal systems, without the confounding central nervous system effects typically associated with 5-HT2 receptor antagonists, like sedation.[2][3]
This guide provides a comprehensive comparison of this compound and BW 501C67, summarizing their pharmacological properties, and presenting available experimental data and methodologies to assist researchers in selecting the appropriate tool for their studies.
Pharmacological Profile and Performance
Both Xylamidine and BW 501C67 have been demonstrated to be potent inhibitors of 5-HT2 receptors, with a comparatively lower affinity for 5-HT1 receptors.[5] Their primary mechanism of action involves blocking the Gq/11 protein-coupled signaling cascade initiated by the activation of 5-HT2A and 5-HT2C receptors.
Data Presentation: In Vitro and In Vivo Activity
| Parameter | This compound | BW 501C67 | Reference(s) |
| Receptor Target | 5-HT2A and 5-HT2C antagonist; lesser antagonism at 5-HT1A.[3] | 5-HT2A and 5-HT2C antagonist.[4] | [3][4] |
| Receptor Binding | Potent inhibitor of [3H]spiperone binding to 5-HT2 receptors in rat frontal cortex membranes.[5] | Potent inhibitor of [3H]spiperone binding to 5-HT2 receptors in rat frontal cortex membranes.[5] | [5] |
| In Vitro Potency | Potent antagonist of 5-HT2 receptor-mediated contractile response to serotonin in the rat jugular vein.[5] | Potent antagonist of 5-HT2 receptor-mediated contractile response to serotonin in the rat jugular vein.[5] | [5] |
| In Vivo Activity | Antagonized pressor response to intravenous serotonin in pithed rats at 0.1 and 0.3 mg/kg i.p.[5] | Antagonized pressor response to intravenous serotonin in pithed rats at 0.1 and 0.3 mg/kg i.p.[5] | [5] |
| Antagonized 5-HT-induced anorexia in rats at 1.0 and 2.0 mg/kg.[6] | Not reported in the reviewed literature. | [6] | |
| Central Nervous System Penetration | Does not readily cross the blood-brain barrier.[3][5] | Does not readily cross the blood-brain barrier.[4][5] | [3][4][5] |
| Central Effects | Did not antagonize the elevation of serum corticosterone by quipazine in rats at 1 or 3 mg/kg i.p.[5] | Did not antagonize the elevation of serum corticosterone by quipazine in rats at 1 or 3 mg/kg i.p.[5] | [5] |
Signaling Pathways
The antagonism of 5-HT2A and 5-HT2C receptors by Xylamidine and BW 501C67 interrupts a well-defined signaling pathway. Activation of these G protein-coupled receptors (GPCRs) by serotonin normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to various cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 5-HT2 receptor antagonists.
Radioligand Binding Assay for 5-HT2 Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Tissues (e.g., rat frontal cortex) or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for the 5-HT2 receptor (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assay: Serotonin-Induced Contraction of Rat Jugular Vein
This assay assesses the functional antagonism of 5-HT2 receptors in a physiological context.
Protocol Details:
-
Tissue Preparation: The jugular vein is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in tension.
-
Cumulative Concentration-Response Curve: Increasing concentrations of serotonin are added to the organ bath, and the resulting contractile responses are recorded to establish a baseline.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Xylamidine or BW 501C67) for a set period.
-
Post-Antagonist Response: A second cumulative concentration-response curve for serotonin is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic effect is quantified by the rightward shift of the serotonin concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated to determine the potency of the antagonist.
Conclusion
This compound and BW 501C67 are both effective and peripherally selective 5-HT2A and 5-HT2C receptor antagonists. Their inability to penetrate the central nervous system makes them indispensable tools for isolating and studying the peripheral effects of serotonin. While their potencies appear to be comparable based on the available in vivo data, the lack of publicly accessible, head-to-head binding affinity data (Ki values) makes a definitive statement on subtle differences in their in vitro pharmacology challenging. The choice between these two compounds may therefore depend on the specific experimental context, availability, and any potential minor differences in their off-target profiles that future studies may reveal. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers embarking on studies involving these important pharmacological agents.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 3. Xylamidine - Wikipedia [en.wikipedia.org]
- 4. BW-501C67 - Wikipedia [en.wikipedia.org]
- 5. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of xylamidine on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo TPH1 Inhibition: Evaluating Xylamidine Tosylate in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic agents designed to modulate the peripheral serotonin pathway, with a specific focus on the in vivo validation of Tryptophan Hydroxylase 1 (TPH1) inhibitors. While the initial topic of interest is Xylamidine tosylate, a critical review of scientific literature reveals its primary role as a peripheral serotonin receptor antagonist rather than a direct inhibitor of the TPH1 enzyme. This guide, therefore, clarifies this distinction and compares the mechanism and in vivo efficacy of established TPH1 inhibitors against the pharmacological profile of Xylamidine.
Mechanistic Distinction: TPH1 Inhibition vs. Serotonin Receptor Antagonism
Understanding the difference between blocking serotonin synthesis and blocking its action is crucial for therapeutic development.
-
TPH1 Inhibition: TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin from L-tryptophan.[1][2] Inhibiting TPH1 directly reduces the production and systemic levels of serotonin.[1] This approach is explored for conditions characterized by serotonin overproduction, such as carcinoid syndrome and certain gastrointestinal disorders.[2][3]
-
Serotonin Receptor Antagonism: Compounds like Xylamidine do not prevent serotonin synthesis. Instead, they block specific serotonin receptors (primarily 5-HT2A and 5-HT2C) on the cell surface, preventing serotonin from binding and eliciting a biological response.[4] Xylamidine is noted for its peripheral selectivity, as it does not cross the blood-brain barrier, making it useful for studying and counteracting peripheral serotonin effects without central nervous system side effects.[4][5]
The diagram below illustrates these two distinct points of intervention in the serotonin signaling pathway.
Comparative Analysis of TPH1 Inhibitors
While direct in vivo TPH1 inhibition data for this compound is not applicable, a comparison with well-documented TPH1 inhibitors is essential for researchers. The following tables summarize key performance data for prominent TPH1 inhibitors.
Table 1: In Vitro Potency of TPH1 Inhibitors
| Compound | Target(s) | Assay Type | IC50 | Reference(s) |
| Telotristat Ethyl | TPH1 (Prodrug) | Cellular | Not specified, but reduces serotonin levels in vivo | [6][7] |
| LP533401 | TPH1 / TPH2 | Biochemical | TPH1: 103 nM, TPH2: 32 nM | [8] |
| Rodatristat (KAR5417) | TPH1 | Biochemical | Nanomolar range | [3] |
| p-chlorophenylalanine (pCPA) | TPH1 / TPH2 | Biochemical | TPH1: 4.49 µM, TPH2: 1.55 µM | [8][9] |
| Omeprazole | TPH1 / TPH2 | Biochemical | TPH1: IC50 not specified, TPH2: 4.30 µM | [9] |
| NVS-TPH120 | TPH1 (Allosteric) | Cellular (BON cells) | 0.8 µM | [8] |
Table 2: Summary of In Vivo Studies on TPH1 Inhibitors
| Compound | Animal Model | Key Findings | Reference(s) |
| Telotristat Ethyl | NSG mice with BON cell xenografts | Reduced tumor formation and metastatic burden.[6][7] | [6][7] |
| LP533401 | Ovariectomized rodents | Prevented and rescued osteoporosis by increasing bone formation. Dose-dependently decreased serum serotonin.[10] | [10] |
| Rodatristat Ethyl (KAR5585) | Mice | Robust reduction of intestinal serotonin levels.[1] | [1] |
| Generic TPH Inhibitors | Ferret model of chemotherapy-induced emesis | Modest reductions in intestinal serotonin and decreased emetic response.[11] | [11] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols representative of those used in the in vivo validation of TPH1 inhibitors.
Protocol 1: In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol is based on studies evaluating the effect of TPH1 inhibition on neuroendocrine tumor growth.[6][7]
-
Cell Culture: Human carcinoid BON cells are cultured under standard conditions. For genetic inhibition studies, cells are transduced with shRNA targeting TPH1 or a non-targeting control.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Implantation: 1 million BON cells are suspended in an appropriate medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Treatment:
-
Pharmacological Inhibition: Once tumors are established, mice are treated with the TPH1 inhibitor (e.g., Telotristat Ethyl) or a vehicle control, typically administered orally or via intraperitoneal injection according to a predetermined dosing schedule.
-
Genetic Inhibition: No further treatment is required for shRNA models.
-
-
Data Collection:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored to assess toxicity.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for vascularity).
-
-
Endpoint Analysis: Comparison of tumor growth rates and final tumor weights between treatment and control groups.
Protocol 2: Assessment of Peripheral Serotonin Reduction
This protocol outlines the general steps to measure the pharmacodynamic effect of a TPH1 inhibitor.[10]
-
Animal Model: Wild-type mice or other relevant rodent models.
-
Treatment: Administer the TPH1 inhibitor (e.g., LP533401) or vehicle control. Dosing may be acute or chronic (e.g., daily for several weeks) via oral gavage.
-
Sample Collection: At specified time points post-administration, collect blood samples (for serum) and tissues (e.g., gut, brain).
-
Serotonin Quantification:
-
Process blood to isolate serum.
-
Homogenize tissue samples in an appropriate buffer.
-
Measure serotonin concentration in serum and tissue lysates using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Compare serotonin levels between treated and control groups to determine the percentage of reduction. Ensure brain serotonin levels are also measured to confirm peripheral selectivity.[10][11]
The workflow for these in vivo validation studies is visualized below.
Conclusion
The available scientific evidence identifies this compound as a peripherally acting serotonin receptor antagonist, a different class of compound from TPH1 inhibitors. While both compound types modulate the peripheral serotonin system, they do so via distinct mechanisms. TPH1 inhibitors like Telotristat Ethyl and LP533401 have demonstrated in vivo efficacy in reducing serotonin synthesis and impacting disease models related to serotonin overproduction, such as neuroendocrine tumors and osteoporosis.[6][7][10] Researchers aiming to modulate peripheral serotonin should carefully consider whether to target its synthesis with a TPH1 inhibitor or its downstream action with a receptor antagonist, as the therapeutic implications and experimental readouts will differ significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Xylamidine - Wikipedia [en.wikipedia.org]
- 5. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. netrf.org [netrf.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 10. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylamidine Tosylate and Central Serotonin Levels: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise site of action of serotonergic agents is paramount. This guide provides a detailed comparison of Xylamidine tosylate with other serotonin-modulating compounds, focusing on their respective effects on central serotonin levels. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound is a potent serotonin antagonist. However, a key characteristic that dictates its pharmacological profile is its inability to cross the blood-brain barrier. This property confines its effects primarily to the peripheral nervous system, with no direct impact on central serotonin levels. This stands in stark contrast to many other serotonin-modulating drugs that readily enter the central nervous system and exert their effects on brain serotonergic pathways.
Comparative Analysis of Serotonin-Modulating Agents
To illustrate the distinct pharmacological profile of this compound, it is compared here with three classes of centrally acting serotonergic agents: a Selective Serotonin Reuptake Inhibitor (SSRI), a 5-HT1A receptor agonist, and a 5-HT2A receptor antagonist.
| Compound Class | Example | Mechanism of Action | Blood-Brain Barrier Penetration | Effect on Central Serotonin Levels |
| Peripheral 5-HT2 Antagonist | This compound | Blocks peripheral 5-HT2 receptors. | No | No direct effect. |
| SSRI | Fluoxetine | Blocks the reuptake of serotonin into the presynaptic neuron. | Yes | Increases extracellular serotonin levels.[1][2] |
| 5-HT1A Agonist | Buspirone | Stimulates presynaptic 5-HT1A autoreceptors. | Yes | Acutely decreases serotonin synthesis and neuronal firing.[3] |
| 5-HT2A Antagonist | Ketanserin | Blocks postsynaptic 5-HT2A receptors. | Yes | Modulates the effects of serotonin at these receptors.[4][5] |
Experimental Evidence: Peripheral vs. Central Serotonergic Activity
A pivotal study by Fuller et al. (1985) provides compelling evidence for the peripherally restricted action of Xylamidine. The study compared the effects of Xylamidine and other serotonin antagonists on both a peripheral and a central serotonergic response in rats.[6]
The peripheral response was measured as the antagonism of the pressor response to intravenously injected serotonin. The central response was assessed by the antagonism of the elevation of serum corticosterone induced by quipazine, a centrally acting serotonin agonist.[6]
| Compound | Peripheral Response (Antagonism of Pressor Effect) | Central Response (Antagonism of Quipazine-induced Corticosterone Elevation) ED50 (mg/kg, i.p.) |
| Xylamidine | Potent Antagonist | Inactive (at doses up to 3 mg/kg) |
| Ketanserin | Potent Antagonist | 0.9 |
| Mianserin | Potent Antagonist | 0.2 |
| Metergoline | Potent Antagonist | 0.03 |
| LY53857 | Potent Antagonist | 0.2 |
Data summarized from Fuller et al. (1985).[6]
The results clearly demonstrate that while Xylamidine was effective in blocking peripheral serotonin receptors, it had no effect on the centrally mediated response, unlike ketanserin and the other tested antagonists which all crossed the blood-brain barrier and were active.[6]
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited:
In Vivo Antagonism of Serotonergic Responses (Fuller et al., 1985)
-
Animal Model: Male rats.
-
Peripheral Response Assessment:
-
Rats were pithed to eliminate central cardiovascular control.
-
A pressor response was induced by intravenous injection of serotonin.
-
The ability of antagonists, including Xylamidine, administered intraperitoneally (i.p.), to block this pressor response was measured.
-
-
Central Response Assessment:
-
Quipazine, a serotonin agonist that crosses the blood-brain barrier, was administered to rats to induce an increase in serum corticosterone, a response mediated by central serotonin receptors.
-
Antagonists, including Xylamidine, were administered i.p. prior to quipazine.
-
Serum corticosterone levels were measured to determine if the antagonists could block the quipazine-induced elevation.[6]
-
Measurement of Central Serotonin Synthesis (Okazawa et al., 1999)
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology: Autoradiography using α-[14C]methyl-L-tryptophan (α-[14C]MTrp).
-
The tracer, α-[14C]MTrp, is transported into the brain and converted to α-methylserotonin by the serotonin synthesis pathway.
-
Unlike serotonin, α-methylserotonin is not readily metabolized, allowing it to accumulate.
-
The rate of accumulation of radioactivity in different brain regions is measured using autoradiography and is proportional to the rate of serotonin synthesis.
-
In the study evaluating buspirone, the drug was administered before the tracer, and the resulting changes in serotonin synthesis rates were quantified.[3]
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
-
Principle: This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in living animals.
-
Procedure:
-
A microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into the brain region of interest.
-
The probe is perfused with a physiological solution (artificial cerebrospinal fluid).
-
Neurotransmitters, including serotonin, diffuse across the membrane into the perfusion fluid.
-
The collected dialysate is then analyzed, typically by high-performance liquid chromatography (HPLC), to quantify the concentration of serotonin. This method is used to assess the effects of drugs like fluoxetine on extracellular serotonin levels.[2]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the distinction between central and peripheral serotonin synthesis and a typical experimental workflow for assessing central serotonergic activity.
Caption: Site of action of Xylamidine vs. centrally acting agents.
Caption: Workflow for in vivo central activity assessment.
References
- 1. scispace.com [scispace.com]
- 2. Fluoxetine Alleviates Behavioral Depression while Decreasing Acetylcholine Release in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute and chronic administration of the serotonin1A agonist buspirone on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ketanserin on neuronal responses to serotonin in the prefrontal cortex, lateral geniculate and dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylamidine Tosylate: A Comparative Selectivity Profile Against 5-HT Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Xylamidine tosylate against various 5-hydroxytryptamine (5-HT) receptor subtypes. Due to the limited availability of specific binding affinity data for this compound, this guide presents its known qualitative selectivity and compares it with the well-defined quantitative profiles of established 5-HT receptor antagonists: Ketanserin, Risperidone, and Mianserin. This information is intended to aid researchers in selecting appropriate pharmacological tools for their studies.
Summary of Selectivity Profiles
In contrast, reference compounds such as Ketanserin, Risperidone, and Mianserin have been extensively characterized, and their binding affinities for a wide array of 5-HT receptor subtypes are well-documented. The following table summarizes the available binding data (Ki in nM) for these compounds, providing a framework for contextualizing the selectivity of Xylamidine.
| Receptor Subtype | This compound (Ki, nM) | Ketanserin (Ki, nM) | Risperidone (Ki, nM) | Mianserin (Ki, nM) |
| 5-HT1A | Less Potent than at 5-HT2[1] | 138 | 4.9 | 158 |
| 5-HT1B | Data Not Available | 2512 | 28 | 32 |
| 5-HT1D | Data Not Available | 398 | 15 | 100 |
| 5-HT2A | Potent Antagonist[1] | 0.4 | 0.16 | 1.1 |
| 5-HT2B | Data Not Available | 20 | 2.5 | 1.3 |
| 5-HT2C | Data Not Available | 3.9 | 5.0 | 1.0 |
| 5-HT3 | Data Not Available | >10000 | >10000 | 25 |
| 5-HT6 | Data Not Available | 100 | 32 | 6.3 |
| 5-HT7 | Data Not Available | 50 | 2.5 | 4.0 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary. The primary target receptors for each compound are highlighted in bold.
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Protocol for 5-HT2A Receptor Binding Assay using [³H]Ketanserin:
-
Membrane Preparation:
-
Tissues or cells expressing the 5-HT2A receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove large cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of the radioligand, [³H]Ketanserin, is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the 5-HT2A receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing information on whether a compound is an agonist, antagonist, or inverse agonist. For 5-HT2A receptors, which are Gq-coupled, a common functional assay is the measurement of intracellular calcium mobilization.
Protocol for 5-HT2A Receptor Antagonist Calcium Mobilization Assay:
-
Cell Preparation:
-
Cells stably expressing the human 5-HT2A receptor are seeded in a microplate.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to free intracellular calcium.
-
-
Compound Addition:
-
The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
A known agonist of the 5-HT2A receptor, such as serotonin (5-HT), is then added to stimulate the receptor.
-
-
Signal Detection:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of the test antagonist to inhibit the agonist-induced calcium response is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.
-
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Upon binding of serotonin (5-HT), the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gαq subunit of the associated G-protein. Activated Gαq stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to a cellular response. This compound, as a 5-HT2A antagonist, would block the initial binding of 5-HT, thereby inhibiting this entire signaling cascade.
References
Reproducibility of Published Findings: A Comparative Guide to Xylamidine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xylamidine tosylate's performance with alternative compounds, supported by experimental data from published literature. We aim to offer a comprehensive resource for assessing the reproducibility of findings related to this peripherally acting serotonin antagonist.
Introduction to this compound
This compound is a peripherally selective serotonin antagonist with primary activity at the 5-HT2A and 5-HT2C receptors, and to a lesser extent, the 5-HT1A receptor.[1] Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of serotonin signaling without the confounding central nervous system effects.[1] Research applications have primarily focused on its ability to block peripheral serotonergic responses, such as cardiovascular and gastrointestinal effects.[1]
Comparative Quantitative Data
To assess the reproducibility of this compound's pharmacological profile, we have compiled in vitro binding affinities and in vivo potencies from published studies. This data is compared with other commonly used serotonin antagonists.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Serotonin Antagonists
| Compound | 5-HT2 (rat frontal cortex)a | 5-HT1 (rat brain)a |
| Xylamidine | 1.6 ± 0.2 | 170 ± 30 |
| BW 501C67 | 2.1 ± 0.4 | 260 ± 40 |
| Mianserin | 1.1 ± 0.1 | 24 ± 2 |
| Ketanserin | 0.8 ± 0.1 | 200 ± 20 |
| Metergoline | 3.5 ± 0.5 | 3.8 ± 0.5 |
| LY 53857 | 0.2 ± 0.03 | 79 ± 11 |
Data from Fuller et al., 1986.[2] Values are presented as mean ± S.E.M. aBinding to 5-HT2 receptors was measured using [3H]spiperone, and binding to 5-HT1 receptors was measured using [3H]serotonin.
Table 2: In Vivo Potency (ED50, mg/kg, i.p.) for Antagonism of Serotonin-Induced Effects
| Compound | Antagonism of Serotonin Pressor Response (pithed rat)a | Antagonism of Quipazine-Induced Corticosterone Elevationa |
| Xylamidine | ~0.1-0.3 | >3 |
| BW 501C67 | ~0.1-0.3 | >3 |
| Mianserin | - | 0.9 |
| Ketanserin | - | 0.1 |
| Metergoline | - | 0.03 |
| LY 53857 | - | 0.2 |
Data from Fuller et al., 1986.[2] aXylamidine and BW 501C67 were shown to antagonize the pressor response at the tested doses of 0.1 and 0.3 mg/kg. A precise ED50 was not calculated in this study. For the corticosterone elevation assay, a central serotonergic response, neither Xylamidine nor BW 501C67 showed antagonism at doses up to 3 mg/kg, confirming their peripheral selectivity.
Signaling Pathways
Understanding the downstream effects of this compound's receptor antagonism is crucial for interpreting experimental results. Below are diagrams illustrating the canonical signaling pathways of the 5-HT2A and 5-HT2C receptors.
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Xylamidine.
Caption: 5-HT2C Receptor Signaling Pathway Antagonized by Xylamidine.
Experimental Protocols
To aid in the replication of key findings, detailed methodologies for commonly cited experiments are provided below.
Radioligand Binding Assay for 5-HT2 Receptors in Rat Frontal Cortex
Objective: To determine the binding affinity (Ki) of this compound and other compounds for the 5-HT2 receptor.
Materials:
-
Rat frontal cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Spiperone (radioligand)
-
Serotonin (for non-specific binding determination)
-
This compound and other test compounds
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, [3H]spiperone at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound). For determining non-specific binding, add a high concentration of unlabeled serotonin.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Serotonin-Induced Pressor Response in the Pithed Rat
Objective: To evaluate the in vivo potency of this compound in antagonizing the pressor (blood pressure increasing) effect of serotonin.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., pentobarbital)
-
Pithing rod
-
Tracheal cannula for artificial respiration
-
Femoral artery and vein catheters
-
Blood pressure transducer and recording system
-
Serotonin
-
This compound and other test compounds
Procedure:
-
Animal Preparation: Anesthetize the rat and insert a tracheal cannula for artificial respiration. Pith the rat by inserting a rod through the orbit and down the spinal canal to destroy the central nervous system, thus eliminating reflex blood pressure control.
-
Catheterization: Catheterize the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Serotonin Dose-Response: Administer increasing doses of serotonin intravenously and record the corresponding increases in mean arterial pressure to establish a control dose-response curve.
-
Antagonist Administration: Administer a single dose of this compound (or other antagonist) intraperitoneally.
-
Post-Antagonist Serotonin Dose-Response: After a suitable time for the antagonist to take effect (e.g., 30-60 minutes), repeat the serotonin dose-response curve.
-
Data Analysis: Compare the serotonin dose-response curves before and after antagonist administration. A rightward shift in the curve indicates antagonism. The dose of the antagonist that produces a two-fold shift in the serotonin dose-response curve can be estimated as the ED50.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Xylamidine Tosylate
Disclaimer: No specific Safety Data Sheet (SDS) for Xylamidine tosylate was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, non-volatile, powdered pharmaceutical research compounds. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to PPE is required to minimize exposure. The primary routes of exposure for a powdered substance are inhalation and dermal contact.
Recommended PPE for Handling Solid this compound:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against tears and contamination. |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Minimizes inhalation of the powdered compound, especially during weighing and transfer. |
Operational Plan for Handling
1. Preparation and Weighing:
-
Location: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of the substance.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper before adding the compound. Handle the container of this compound with care to avoid generating dust.
2. Dissolving the Compound:
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Cap the vessel securely before vortexing or sonicating to ensure the compound is fully dissolved.
3. Post-Handling:
-
Tool Decontamination: Immediately after use, decontaminate all tools by immersing them in a suitable waste container with a deactivating solution or a solvent that will dissolve the compound.
-
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the immediate work area. Remove the inner pair of gloves and dispose of them before washing your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh paper, and any unused powdered compound. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound and any solvents used for decontamination should be collected in a sealed, properly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) should be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
